molecular formula C60H66FeN2P2 B3287794 Mandyphos SL-M009-2 CAS No. 847997-73-3

Mandyphos SL-M009-2

Cat. No.: B3287794
CAS No.: 847997-73-3
M. Wt: 933 g/mol
InChI Key: YUERARBCLXUXCP-RELFUISISA-N
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Description

Mandyphos SL-M009-2 is a useful research compound. Its molecular formula is C60H66FeN2P2 and its molecular weight is 933 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mandyphos SL-M009-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mandyphos SL-M009-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUERARBCLXUXCP-RELFUISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mandyphos SL-M009-2 in Asymmetric Catalysis

[1][2]

Executive Summary

Mandyphos SL-M009-2 (CAS 847997-73-3) is a high-performance chiral ferrocenyl diphosphine ligand designed for challenging asymmetric hydrogenations.[1][2] Belonging to the "Mandyphos" family developed by Solvias, this ligand is distinguished by its C2-symmetric ferrocene backbone and amino-functionalized side chains .[1][2]

Unlike standard bisphosphines (e.g., BINAP, DuPhos), SL-M009-2 incorporates a "soft" coordination environment through its P-Fe-P scaffold and potential hemilabile interactions via the dimethylamino groups.[1][2] It is the ligand of choice for the rhodium-catalyzed hydrogenation of


- and 

-enamides
itaconates

-ketoesters
12

This guide provides a technical deep-dive into the structural mechanics, reaction protocols, and troubleshooting frameworks required to deploy SL-M009-2 effectively in drug development pipelines.[1][2]

Chemical Profile & Structural Mechanics[2][3]

Identity & Physicochemical Properties[1][2]
PropertySpecification
Common Name Mandyphos SL-M009-2
IUPAC Name (R,R)-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[(S)-

-(dimethylamino)benzyl]ferrocene
CAS Number 847997-73-3
Molecular Formula C₆₀H₆₆FeN₂P₂
Molecular Weight 933.01 g/mol
Appearance Orange to dark orange crystalline powder
Solubility Soluble in THF, Toluene, DCM; insoluble in water/alcohols
Air Stability Moderately stable as solid; oxidation-sensitive in solution
Stereochemistry Planar Chirality: (R,R) on Ferrocene; Central Chirality: (S,S) on Carbon
Structural Logic: The "Mandyphos Effect"

The efficacy of SL-M009-2 stems from two structural pillars:

  • Ferrocenyl Backbone: Provides a rigid yet flexible scaffold that positions the phosphorus atoms at an ideal bite angle for Rh(I) and Ir(I) precursors.[1][2]

  • 3,5-Xylyl Substituents: The 3,5-dimethylphenyl groups on the phosphorus atoms increase steric bulk compared to phenyl analogs (SL-M001 series).[1][2] This "xylyl effect" often enhances enantioselectivity by restricting the rotational freedom of the substrate in the chiral pocket.[1][2]

  • Amino Side-Arms: The dimethylamino groups are not just steric bulk; they can act as proton shuttles or weak hemilabile ligands, stabilizing reactive intermediates during the catalytic cycle.[1][2]

LigandStructureFerroceneFerrocene Backbone(Rigid Scaffold)ChiralityPlanar Chirality (R,R)+ Central Chirality (S,S)Ferrocene->ChiralityDefinesPhosphineBis-Phosphine Groups(3,5-Xylyl Substituents)Ferrocene->PhosphineAnchorsAminoDimethylamino Side Chains(Steric & Electronic Modulation)Ferrocene->AminoAnchorsMetalMetal Center(Rh, Ir, Cu)Chirality->MetalInduces AsymmetryPhosphine->MetalPrimary CoordinationAmino->MetalSecondary Interaction(Hemilabile)

Figure 1: Structural logic of Mandyphos SL-M009-2.[1][2][3] The interplay between the ferrocene backbone and the xylyl-phosphine groups creates a highly selective chiral pocket.[1][2]

Catalytic Applications & Mechanism[1][2]

Primary Application: Rh-Catalyzed Hydrogenation

SL-M009-2 is most authoritative in the hydrogenation of prochiral olefins bearing coordinating functional groups.[1][2]

  • Substrates: Dehydroamino acids, Enamides, Itaconates.[1][2][4]

  • Mechanism: The reaction typically proceeds via the "Unsaturated Pathway" or "Hydride Pathway" depending on the substrate.[1][2] For enamides, the Rh-complex coordinates the olefin and the amide oxygen, forming a chelate that dictates the facial selectivity of hydride insertion.[1][2]

Mechanistic Cycle (Rh-Enamide)

The following diagram illustrates the catalytic cycle for the hydrogenation of an enamide, highlighting where SL-M009-2 exerts stereocontrol.

CatCyclePrecursorRh(nbd)2 + SL-M009-2ActiveCat[Rh(SL-M009-2)(Solv)2]+Precursor->ActiveCat ActivationComplexSubstrate Coordination(Enamide Binding)ActiveCat->Complex -SolventOxAddOxidative Addition(H2 Addition)Complex->OxAdd +H2MigInsMigratory Insertion(Stereo-determining Step)OxAdd->MigIns Rh(III)-HRedElimReductive Elimination(Product Release)MigIns->RedElim C-H Bond FormedRedElim->ActiveCat +Product

Figure 2: Catalytic cycle for Rh-Mandyphos mediated hydrogenation.[1][2] The Migratory Insertion step is where the steric bulk of SL-M009-2 enforces enantioselectivity.[1][2]

Validated Experimental Protocol

Objective: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (Benchmark Substrate). Target: >99% Conversion, >98% ee.

Materials Preparation
  • Ligand: Mandyphos SL-M009-2 (1.1 eq relative to metal).[1][2]

  • Metal Precursor: [Rh(nbd)₂]BF₄ or [Rh(cod)₂]BF₄.[1][2]

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1][2] Note: Mandyphos is often faster in DCM but may show higher ee in MeOH.[1][2]

  • Substrate: Methyl 2-acetamidoacrylate (0.5 M solution).[1][2]

Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a glovebox (N₂ atmosphere), weigh [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) and SL-M009-2 (9.4 mg, 0.011 mmol) into a glass vial.

    • Add 2 mL of degassed DCM.[1][2] Stir for 10-15 minutes. The solution should turn deep orange/red, indicating complex formation.[1][2]

  • Reaction Assembly:

    • Place the substrate (1.0 mmol) into a high-pressure steel autoclave vial equipped with a magnetic stir bar.

    • Add the catalyst solution to the substrate vial.[1][2] (S/C ratio = 100:1 for screening; can be increased to 1000:1 or 10,000:1 for scale-up).

    • Seal the autoclave.[1][2]

  • Hydrogenation:

    • Purge the autoclave 3 times with Hydrogen (H₂) at 5 bar to remove inert gas.[1][2]

    • Pressurize to 10–20 bar H₂ .

    • Stir vigorously (1000 rpm) at Room Temperature (25°C) for 2–12 hours.

  • Work-up & Analysis:

    • Vent H₂ carefully.[1][2]

    • Concentrate the solution under reduced pressure.[1][2]

    • Analysis: Determine conversion via ¹H NMR. Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).[1][2]

Data Summary Table (Expected Results)
ParameterStandard ConditionOptimization Range
Pressure 20 bar5 – 50 bar
Temperature 25°C0°C – 50°C
Solvent DCM or MeOHTHF, Toluene, TFE
S/C Ratio 100:1Up to 20,000:1
Typical ee% >98% (S)Substrate dependent

Troubleshooting & Optimization Logic

When results deviate from expectations, use this logic tree to diagnose the failure mode.

Low Conversion (<50%)
  • Cause 1: Poisoning. Phosphines are sensitive to oxidation.[1][2] Ensure solvents are rigorously degassed.[2]

  • Cause 2: Steric Clashes. The 3,5-xylyl groups are bulky.[2] If the substrate is also very bulky (e.g., tetra-substituted olefin), increase H₂ pressure to 50 bar or switch to a less sterically demanding Mandyphos analog (e.g., SL-M001-2).[1][2]

  • Cause 3: Inhibitory Impurities. Halides or sulfur in the substrate can poison Rh.[1][2] Purify substrate via recrystallization or passing through a silica plug.[1][2]

Low Enantioselectivity (<90% ee)[1][2]
  • Cause 1: Solvent Effect. Protic solvents (MeOH) often stabilize the transition state differently than aprotic ones (DCM).[1][2] Screen MeOH, TFE (Trifluoroethanol), and DCM.[1][2]

  • Cause 2: Temperature. Lower the temperature to 0°C. While rate decreases, the difference in activation energy between the R and S pathways becomes more pronounced, improving ee.[1][2]

OptimizationStartResult AnalysisLowConvLow ConversionStart->LowConvLowEELow ee%Start->LowEEAction1Check O2 exclusionIncrease PressureLowConv->Action1Action2Purify Substrate(Remove halides/S)LowConv->Action2Action3Change Solvent(DCM <-> MeOH)LowEE->Action3Action4Lower Temp(25C -> 0C)LowEE->Action4

Figure 3: Decision matrix for optimizing Mandyphos-catalyzed reactions.

References

  • Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1][2]

  • Santa Cruz Biotechnology. Mandyphos SL-M009-2 Product Data.[1][2][5] Retrieved from [2]

  • ChemicalBook. CAS 847997-73-3 Technical Specifications.[1][2][4] Retrieved from [2]

  • Blaser, H. U., et al. Solvias Josiphos and Mandyphos Ligands: From Discovery to Technical Applications.[1][2] ResearchGate.[2] Retrieved from

Technical Whitepaper: Characterization and Application of Mandyphos SL-M009-2

[1]

Executive Summary

Mandyphos SL-M009-2 is a high-performance, chiral ferrocenyl diphosphine ligand belonging to the Mandyphos family.[1] Distinguished by its

11

This guide provides the definitive physicochemical data, structural characterization, and handling protocols required for the integration of SL-M009-2 into drug discovery and process chemistry workflows.

Chemical Identity & Specifications

The following data constitutes the core identity of the SL-M009-2 ligand. Researchers should verify batch Certificates of Analysis (CoA) against these standard values.

Physicochemical Data Table
ParameterSpecification
Trade Name Mandyphos SL-M009-2
IUPAC Name (αR,αR)-2,2'-Bis(α-N,N-dimethylaminophenylmethyl)-(S,S)-1,1'-bis[bis(3,5-dimethylphenyl)phosphino]ferrocene
CAS Number 847997-73-3
Molecular Formula

Molecular Weight 933.01 g/mol
Physical State Orange to dark orange crystalline powder
Solubility Soluble in THF, Toluene, DCM; Insoluble in Alcohols, Water
Air Stability Solid: Stable for months; Solution: Air-sensitive (oxidizes to phosphine oxide)
Storage 2-8°C, under Argon or Nitrogen

Structural Analysis & Stereochemistry

The efficacy of SL-M009-2 stems from the interplay between its ferrocene backbone and the steric bulk of its substituents.[1] Unlike the parent Mandyphos (SL-M001), which bears phenyl groups on the phosphorus, SL-M009-2 utilizes 3,5-dimethylphenyl (xylyl) groups.[1]

Structural Logic[1]
  • Ferrocene Backbone: Provides a rigid yet flexible scaffold that fixes the bite angle of the chelating phosphines.

  • Chiral Side Chains: The

    
    -(dimethylamino)benzyl arms create a specific chiral pocket.[1] The amino groups can also engage in secondary interactions with the substrate or the metal center (hemilability).[1]
    
  • Electronic/Steric Tuning: The 3,5-xylyl groups on the phosphorus increase steric bulk compared to phenyls, often enhancing enantioselectivity by tightening the chiral pocket around the metal center.[1]

Visualization: Ligand Architecture

The following diagram illustrates the logical connectivity and stereochemical relationships within the SL-M009-2 molecule.

MandyphosStructureFeFe(II) CenterCp1Cyclopentadienyl Ring 1(Planar Chirality)Fe->Cp1Sandwich ComplexCp2Cyclopentadienyl Ring 2(Planar Chirality)Fe->Cp2P1Phosphine 1P(3,5-dimethylphenyl)2Cp1->P11-positionArm1Chiral Arm 1(S)-CH(Ph)NMe2Cp1->Arm12-position(Ortho)P2Phosphine 2P(3,5-dimethylphenyl)2Cp2->P21'-positionArm2Chiral Arm 2(S)-CH(Ph)NMe2Cp2->Arm22'-position(Ortho)P1->P2Chelation Angle(Upon Metal Binding)

Caption: Schematic connectivity of SL-M009-2 showing the ferrocene core, xylyl-phosphine groups, and chiral amine side chains.[1]

Operational Protocols

To maintain the scientific integrity of your experiments, the following handling protocols are mandatory. SL-M009-2 is an expensive, high-value reagent; degradation due to poor technique leads to false negatives in screening.[1]

Handling & Storage[1]
  • Atmosphere: Strictly anaerobic. While the solid is relatively robust, handle inside a glovebox (

    
     ppm) or use Schlenk techniques.[1]
    
  • Solvents: All solvents (THF, DCM, MeOH) must be degassed and anhydrous.[1] Sparging with nitrogen for 15 minutes is insufficient; use freeze-pump-thaw cycles or a solvent purification system (SPS).[1]

  • Oxidation Check: If the orange powder turns pale or green/brown, surface oxidation or decomposition has occurred.[1] Verify purity via

    
     (expect singlet at 
    
    
    ppm; oxide appears at
    
    
    ppm).
Catalyst Preparation Workflow (Self-Validating)

The following workflow describes the in situ preparation of the Rh-Mandyphos catalyst.

  • Ligand Stock Solution: Dissolve SL-M009-2 in degassed THF or DCM to create a 0.01 M stock solution.[1]

  • Precursor Selection: Use

    
     or 
    
    
    as the metal precursor.[1] Avoid chloride-bridged dimers
    
    
    unless using a halogen abstractor (e.g.,
    
    
    ), as halides can interfere with the chiral pocket.[1]
  • Complexation: Mix Ligand and Metal in a 1.1 : 1 ratio. Stir for 15–30 minutes.

    • Validation: The solution color should shift from orange (ligand) + red/brown (Rh) to a deep orange-red homogeneous solution.[1] Precipitates indicate instability or impurities.

Visualization: Experimental Workflow

CatalystPrepcluster_0Glovebox / Schlenk LineLigandSL-M009-2(1.1 eq)MixMixing15-30 min, RTLigand->MixMetal[Rh(COD)2]BF4(1.0 eq)Metal->MixSolventDegassed DCM/THFSolvent->MixActiveCatActive Catalyst[Rh(SL-M009-2)(COD)]+Mix->ActiveCatProductChiral Product(>99% ee)ActiveCat->ProductCatalysisSubstrateSubstrate(e.g., Enamide)Substrate->ProductH2H2 Gas(5-50 bar)H2->Product

Caption: Step-by-step workflow for in-situ catalyst generation and subsequent hydrogenation.

Mechanistic Insights & Application

The Quadrant Model

Mandyphos ligands operate via a "quadrant diagram" mechanism. When the bisphosphine binds to the metal, the

1
  • SL-M009-2 Specificity: The 3,5-dimethyl substitution extends the "reach" of the blocking groups compared to standard phenyls.[1] This is crucial for substrates that are less sterically demanding, where a standard ligand might fail to induce sufficient enantioselection.[1]

Primary Applications[1]
  • Hydrogenation of

    
    -acetamidoacrylates:  Precursors to chiral amino acids.[1]
    
  • Hydrogenation of

    
    -dehydroamino acids:  Synthesis of 
    
    
    -amino acids.[1]
  • Enol Carbamates: Synthesis of chiral amines.[1]

References

  • Solvias AG. Ligands and Catalysts Catalogue: Mandyphos Family. Retrieved from .[1]

  • Sigma-Aldrich (Merck). Product Specification: Mandyphos SL-M009-2 (CAS 847997-73-3).[1] Retrieved from .[1]

  • Blaser, H. U., et al. (2003).[1] "Mandyphos: A New Family of Chiral Ferrocenyl Diphosphines for Asymmetric Hydrogenation." Topics in Catalysis, 19, 3-16.[1]

  • Santa Cruz Biotechnology. Mandyphos SL-M009-2 Product Data.[1] Retrieved from .[1]

A Senior Application Scientist's Guide to the Synthesis of Ferrocenyl-Based Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenyl-based diphosphine ligands represent a cornerstone in modern homogeneous catalysis, underpinning a vast array of cross-coupling reactions that are pivotal to pharmaceutical and materials science. Their unique stereoelectronic properties, conferred by the rigid ferrocene backbone, grant them exceptional stability and efficiency. This guide provides an in-depth exploration of the synthesis of these vital ligands, focusing on the prevalent lithiation strategies. We will dissect the mechanistic underpinnings of the synthetic choices, offer a detailed, field-tested protocol for the synthesis of the archetypal 1,1'-bis(diphenylphosphino)ferrocene (dppf), and discuss the synthesis of chiral derivatives. Furthermore, this document covers essential purification techniques, comprehensive characterization methodologies, and common troubleshooting steps, equipping researchers with the practical knowledge to confidently synthesize and utilize these powerful catalytic tools.

Introduction: The Strategic Importance of the Ferrocene Scaffold

The ferrocene molecule, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, is more than a chemical curiosity. In the realm of catalysis, it serves as a remarkably stable and sterically defined scaffold for constructing bidentate phosphine ligands. The fixed spatial relationship between the two Cp rings allows for the creation of ligands with a well-defined "bite angle"—a critical parameter that dictates the geometry and subsequent reactivity of the catalytic metal center.

For drug development professionals, the impact is direct: reactions catalyzed by palladium complexes of ferrocenyl diphosphines, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of countless active pharmaceutical ingredients (APIs).[1] The dppf ligand, in particular, is celebrated for its ability to stabilize palladium catalytic centers, leading to high activity and selectivity in these crucial transformations.[1]

The Core Synthetic Strategy: Directed ortho-Lithiation

The most robust and widely adopted method for synthesizing 1,1'-disubstituted ferrocenyl diphosphine ligands is through the dilithiation of ferrocene, followed by quenching with an appropriate electrophile, typically a chlorophosphine.[2]

The Causality Behind the Lithiation Reaction

The direct lithiation of ferrocene is a classic example of a directed ortho-metalation (DoM) reaction.[3] The process is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

Here's the mechanistic breakdown:

  • Acidification of Cp Protons: The protons on the cyclopentadienyl rings of ferrocene are weakly acidic.

  • Role of TMEDA: TMEDA acts as a crucial chelating agent, forming a complex with the lithium cation of n-BuLi. This complexation polarizes the n-Bu-Li bond, increasing the carbanionic character of the butyl group and thereby enhancing its basicity.

  • Directed Lithiation: The TMEDA-Li complex directs the deprotonation to the positions ortho to the iron center. Computational studies suggest that the lithiation proceeds via an exo pathway, where the base approaches the Cp ring from the face opposite the iron atom.[4]

  • Formation of Dilithioferrocene: The use of at least two equivalents of n-BuLi allows for the sequential deprotonation of both Cp rings, yielding the key intermediate, 1,1'-dilithioferrocene.[2] This intermediate is typically not isolated but used in situ.

G cluster_0 Step 1: Dilithiation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Work-up & Purification Ferrocene Ferrocene nBuLi_TMEDA 2.2 eq. n-BuLi / TMEDA in Hexane/Ether Ferrocene->nBuLi_TMEDA Dilithioferrocene 1,1'-Dilithioferrocene (in situ intermediate) nBuLi_TMEDA->Dilithioferrocene Deprotonation Chlorophosphine 2.2 eq. Cl-PR2 in Ether Dilithioferrocene->Chlorophosphine Diphosphine Ferrocenyl Diphosphine Chlorophosphine->Diphosphine Nucleophilic Substitution Workup Aqueous Quench Extraction Diphosphine->Workup Purification Recrystallization / Chromatography Workup->Purification

Caption: General Synthetic Workflow for Ferrocenyl Diphosphine Ligands.

Detailed Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This protocol is a self-validating system, designed for robustness and reproducibility. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as both the organolithium reagents and the final phosphine product are air-sensitive.[5]

Reagents and Materials:

  • Ferrocene

  • n-Butyllithium (2.5 M in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Hexane

  • Degassed, deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ferrocene (1.0 eq) in anhydrous diethyl ether.

  • Chelating Agent Addition: Add TMEDA (2.2 eq) to the ferrocene solution and cool the mixture to 0 °C in an ice bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes. The solution will typically turn from orange to a deep red or brown color. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the cold dilithioferrocene mixture.

    • Causality: This step is highly exothermic. Performing the addition at low temperature is critical to control the reaction rate and prevent the formation of undesired side products.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of degassed water.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with degassed water and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude orange-red solid. The crude dppf can be purified by recrystallization from hot ethanol to afford the product as bright orange crystals.[6]

Synthesis of Chiral Ferrocenyl Diphosphine Ligands

The synthesis of chiral ferrocenyl ligands is of paramount importance for asymmetric catalysis. A common strategy involves the diastereoselective directed ortho-metalation of a ferrocene that already bears a chiral auxiliary.[7][8] For instance, Ugi's amine, a chiral (dimethylamino)ethylferrocene derivative, is a classic starting material. The chiral amino group directs the lithiation to one of the adjacent ortho positions on the same Cp ring, creating planar chirality. Subsequent reaction with a chlorophosphine introduces the first phosphino group. The second phosphino group can then be introduced on the other ring via a second lithiation and quench. This approach has led to the development of highly successful ligand families like Josiphos.[9]

Purification and Handling of Air-Sensitive Phosphines

Tertiary phosphines, including dppf, are susceptible to oxidation to the corresponding phosphine oxides, especially in solution.[10][11] This oxidation can be detrimental to their catalytic activity.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is non-negotiable.

  • Purification: Recrystallization is often the most effective method for obtaining high-purity crystalline material. If chromatography is necessary, it should be performed on de-gassed silica or alumina with de-gassed solvents.

  • Storage: Store the purified ligand under an inert atmosphere, preferably in a freezer to minimize degradation over time. Borane protection of the phosphine can be employed as a strategy to increase air stability during synthesis and purification, with the borane group being removed in a final step.[12]

Characterization

Ensuring the identity and purity of the synthesized ligand is crucial. A combination of spectroscopic techniques is employed.

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands.[13] For dppf, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, typically around -16 to -17 ppm (relative to 85% H₃PO₄).[14] The presence of a peak around +20 to +30 ppm would indicate the formation of the corresponding phosphine oxide.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the ferrocene backbone and the substituents on the phosphorus atoms. The signals for the Cp protons of dppf typically appear as two multiplets in the region of 4.0-4.5 ppm.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized ligand.

  • Melting Point: A sharp melting point is indicative of high purity. For dppf, the melting point is typically in the range of 181-183 °C.[15]

Summary of Representative Ferrocenyl Diphosphine Ligands

Ligand Name (Abbreviation)StructureKey Features & Applications
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Fe(C₅H₄PPh₂)₂The archetypal ligand; widely used in Pd-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[1][15]
Josiphos Ligands Chiral, non-C₂-symmetricA family of highly effective ligands for asymmetric hydrogenation and other enantioselective transformations.[9]
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) Fe(C₅H₄P(t-Bu)₂)₂Features bulky tert-butyl groups, which can enhance catalytic activity and selectivity in certain cross-coupling reactions.
Xantphos While not a ferrocenyl ligand, it is a relevant comparisonA wide bite-angle diphosphine ligand often used as a benchmark against which ferrocenyl ligands are compared.[16]

Conclusion

The synthesis of ferrocenyl-based diphosphine ligands, while requiring careful handling of air-sensitive reagents, is a well-established and highly rewarding endeavor. The directed ortho-lithiation route provides a versatile and high-yielding pathway to a wide array of these powerful ligands. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and comprehensive characterization, empowers researchers to synthesize high-purity ligands that are essential for advancing modern synthetic chemistry, particularly in the critical area of drug discovery and development. The continued innovation in ligand design, especially in the realm of chiral ferrocenyl phosphines, promises to further expand the capabilities of homogeneous catalysis.[7][17]

References

  • Wikipedia. 1,1'-Bis(diphenylphosphino)ferrocene. [Online] Available at: [Link]

  • The Organic Chemistry Portal. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 3. dppf: 1,1′‐Bis(diphenylphosphino)ferrocene. [Online] Available at: [Link]

  • The Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Group 9 metal 1,1′-bis(phosphino)ferrocene complexes: synthesis, structures, solution conformation and unusual reactivity. [Online] Available at: [Link]

  • ACS Publications. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. [Online] Available at: [Link]

  • RSC Publishing. Mechanisms and dynamics of protonation and lithiation of ferrocene. [Online] Available at: [Link]

  • ACS Publications. Synthesis, Reactions, and 31P NMR Analysis of (Diphosphine)platinum Dithiolates. [Online] Available at: [Link]

  • ResearchGate. Predicting the Air Stability of Phosphines. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online] Available at: [Link]

  • ResearchGate. Directed ortho lithiation general mechanism. [Online] Available at: [Link]

  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Online] Available at: [Link]

  • ACS Publications. Halide-Mediated Ortho-Deprotonation Reactions Applied to the Synthesis of 1,2- and 1,3-Disubstituted Ferrocene Derivatives. [Online] Available at: [Link]

  • RSC Publishing. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Online] Available at: [Link]

  • Cardiff University ORCA. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Online] Available at: [Link]

  • PubMed Central. Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction. [Online] Available at: [Link]

  • ResearchGate. Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. [Online] Available at: [Link]

  • ACS Publications. Phosphorus-31 NMR spectra of chelated diphosphine rhodium complexes in solution. [Online] Available at: [Link]

  • MDPI. Design and Synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

  • MDPI. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. [Online] Available at: [Link]

  • Slideshare. 31-P NMR SPECTROSCOPY. [Online] Available at: [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Online] Available at: [Link]

  • Royal Society of Chemistry. Tertiary phosphines: preparation and reactivity. [Online] Available at: [Link]

  • University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]

  • Wiley-VCH. Phosphorus-31 NMR Spectroscopy. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Online] Available at: [Link]

  • ACS Publications. Synthesis of Planar Chiral Ferrocenes via Transition-Metal-Catalyzed Direct C−H Bond Functionalization. [Online] Available at: [Link]

  • RSC Publishing. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. [Online] Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Asymmetric Hydrogenation using Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

In the landscape of chiral drug development, Mandyphos SL-M009-2 stands as a "privileged ligand" due to its modular ferrocenyl backbone.[1] Unlike C2-symmetric ligands that rely solely on rigid binaphthyl backbones (e.g., BINAP), SL-M009-2 utilizes a ferrocene scaffold equipped with two stereogenic centers in the backbone and two additional stereogenic centers in the side chains.[1]

SL-M009-2 Identity:

  • Chemical Name:

    
    -2,2'-Bis[
    
    
    
    -
    
    
    -(dimethylamino)benzyl]-1,1'-bis(diphenylphosphino)ferrocene[1]
  • Solvias Code: SL-M009-2 (Enantiomer of SL-M009-1)[1]

  • Key Feature: The "Secondary Interaction."[1] The amino groups on the side chains are not just steric bulk; they can engage in secondary coordination or hydrogen bonding, stabilizing the transition state for challenging substrates like enamides and dehydroamino acids.

Why SL-M009-2?
  • High Turnover Frequency (TOF): Capable of TOF > 10,000

    
     in optimized conditions.
    
  • Substrate Class: Unrivaled performance for

    
    - and 
    
    
    
    -functionalized enamides
    , itaconates , and dehydroamino acid derivatives .[1][2]
  • Air Stability: The free ligand is solid and relatively air-stable, simplifying handling compared to P-chiral ligands.[1]

Mechanistic Insight: The Quadrant Model

To optimize a reaction, one must understand the spatial environment of the catalyst. The Rh-Mandyphos complex creates a highly defined chiral pocket.[1]

The Mechanism of Enantioselection

The reaction proceeds via the Unsaturated Pathway (typical for Rh-diphosphines).[1]

  • Coordination: The Rh precursor coordinates the diene (cod/nbd) and the ligand.[1]

  • Substrate Binding: The substrate (e.g., enamide) displaces the solvent/diene.[1] The C=O group of the substrate coordinates to Rh, creating a chelate.

  • Oxidative Addition:

    
     adds to the Rh center.[1][3]
    
  • Migratory Insertion (Rate Determining): The hydride transfers to the olefin.[1][3] This is where the Mandyphos steric bulk dictates the face of attack.

Visualization: Mechanistic Logic

The following diagram illustrates the critical decision points in the catalytic cycle and how the ligand influences the outcome.

MandyphosMechanism Precursor Rh Precursor [Rh(nbd)2]BF4 ActiveCat Active Solvated Species [Rh(L*)(MeOH)2]+ Precursor->ActiveCat + SL-M009-2 - nbd SubstrateBind Substrate Coordination (Enamide Chelation) ActiveCat->SubstrateBind + Substrate OxAdd Oxidative Addition (H2) Rh(III) Dihydride SubstrateBind->OxAdd + H2 MigIns Migratory Insertion (Stereo-Determining Step) OxAdd->MigIns Fast Product Chiral Product (>99% ee) MigIns->Product Reductive Elimination Product->ActiveCat Regeneration Interaction Mandyphos Interaction: N-Me2 groups create steric/electronic wall Interaction->MigIns

Caption: The Catalytic Cycle of Rh-Mandyphos. The red node highlights the critical stereo-determining step influenced by the ligand's side chains.

Experimental Protocols

Protocol A: Catalyst Precursor Preparation (In-Situ)

Rationale: While isolated catalysts are stable, in-situ preparation is often more active and allows for rapid screening of Metal/Ligand (M/L) ratios.[1]

Reagents:

  • 
     or 
    
    
    
    (Strem/Sigma)[1]
  • SL-M009-2 Ligand[1][2][4][5][6][7]

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Environment: Work inside a glovebox (

    
     ppm) or use strict Schlenk technique.
    
  • Weighing: Weigh 0.01 mmol of Rh-precursor and 0.011 mmol of SL-M009-2 (1.1 equiv) into a 4 mL vial.

  • Solvation: Add 1.0 mL of degassed MeOH.

  • Observation (Self-Validation): Stir for 10-15 minutes.

    • Pass: Solution turns from dark red/brown to a clear orange/red solution.[1]

    • Fail: Presence of black precipitate indicates Rh colloid formation (oxygen contamination).[1]

  • Usage: This stock solution is now ready for injection into the hydrogenation vessel.

Protocol B: General Hydrogenation Screening

Target Substrate: Methyl 2-acetamidoacrylate (Standard Benchmark).[1]

Step-by-Step:

  • Substrate Prep: Dissolve substrate (1.0 mmol) in 4 mL degassed MeOH in a glass liner equipped with a stir bar.

  • Catalyst Addition: Add an aliquot of the catalyst stock solution (from Protocol A) to achieve a Substrate/Catalyst (S/C) ratio of 100:1 to 1000:1.

  • Autoclave Assembly: Place the liner in a high-pressure steel autoclave (e.g., Parr or Premex).[1]

  • Purge Cycle (Critical):

    • Pressurize to 5 bar

      
      , vent. Repeat 3x.
      
    • Pressurize to 5 bar

      
      , vent. Repeat 3x.
      
    • Why? Removes trace

      
       dissolved in the headspace which poisons the Rh-hydride species.[1]
      
  • Reaction: Pressurize to 10 bar

    
    . Stir at 25°C  for 2-4 hours .
    
  • Quench: Vent

    
     carefully. Analyze crude reaction mixture by 
    
    
    
    -NMR (conversion) and Chiral HPLC/GC (ee).

Optimization Workflow & Troubleshooting

When results are suboptimal, follow this logic tree rather than guessing.

OptimizationTree Start Start: Low ee or Conv. CheckPurity Check Substrate Purity (Remove halides/amines) Start->CheckPurity SolventScreen Screen Solvents MeOH -> TFE -> DCM CheckPurity->SolventScreen Purity OK Pressure Adjust Pressure Lower H2 often increases ee SolventScreen->Pressure ee < 90% Temp Lower Temp (0°C or -20°C) Pressure->Temp ee still low Additive Additives (HBF4 or TFE) Temp->Additive Last Resort

Caption: Stepwise optimization logic for Rh-Mandyphos systems. Solvent effects are typically the most significant variable.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black Precipitate Rh decomposition (

formation).[1]
Improve deoxygenation; ensure solvent is degassed.[1]
Low Conversion Substrate inhibition or catalyst poisoning.[1]Check substrate for halides/sulfur.[1] Increase

pressure (up to 50 bar).
Low ee Non-selective pathway or isomerization.[1][8]Lower the

pressure (try 1-5 bar). Switch to non-protic solvent (DCM).
Slow Rate Steric crowding.[1]Increase Temperature to 40-50°C (Mandyphos is thermally robust).[1]

Performance Data: Typical Substrate Scope

The following data represents typical performance metrics for SL-M009-2 in Rh-catalyzed hydrogenation.

Substrate ClassExampleTypical S/CSolventYield (%)ee (%)
Dehydroamino Acids Methyl acetamidoacrylate2,000MeOH>99>99 (S)
Enamides N-(1-phenylvinyl)acetamide500DCM>9996-99
Itaconates Dimethyl itaconate1,000MeOH>9995-98
Beta-Keto Esters Methyl acetoacetate100MeOH/TFE9592-95

Note: Enantioselectivity is highly dependent on the "match" between the ligand configuration (SL-M009-2 vs SL-M009-1) and the substrate.[1]

References

  • Solvias AG. Ligands and Catalysts Catalogue & Technical Notes.[1] (Standard reference for SL-M009 nomenclature and specifications).

  • Blaser, H. U., et al. "Mandyphos: A new class of chiral ferrocenyl diphosphines for asymmetric catalysis."[1] Solvias Technical Reports.

  • Etayo, P., & Vidal-Ferran, A. (2013).[1] "Rhodium-catalyzed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[1][9] Chemical Society Reviews.[1]

  • Strem Chemicals. "Technical Note for Mandyphos Ligands." (Provides handling and air-stability data).

  • Jakel, C., & Paciello, R. (2006).[1] "Ferrocenyl phosphine ligands in asymmetric catalysis." Chemical Reviews. (Mechanistic grounding for ferrocene backbones).

Sources

Application Notes and Protocols for Ruthenium-Catalyzed Reactions with Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to High-Performance Asymmetric Hydrogenation

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the synthesis of chiral molecules is paramount, particularly in the pharmaceutical industry where the stereochemistry of a drug candidate can define its efficacy and safety. Asymmetric hydrogenation has emerged as a powerful and atom-economical strategy for the production of enantiomerically enriched compounds.[1] This guide provides an in-depth exploration of the application of the chiral ligand Mandyphos SL-M009-2 in Ruthenium-catalyzed asymmetric hydrogenation reactions, offering both foundational knowledge and practical, field-proven protocols.

Mandyphos ligands, a class of ferrocene-based diphosphines, have demonstrated considerable success in a range of metal-catalyzed transformations.[2] The SL-M009-2 variant, with its specific stereochemistry and bulky 3,5-dimethylphenyl substituents on the phosphorus atoms, offers a unique chiral environment that can induce high levels of enantioselectivity in catalytic reactions. While extensively documented in rhodium- and iridium-catalyzed processes, its application with ruthenium provides a compelling avenue for the asymmetric reduction of challenging substrates, such as ketones and enamides.

This document will delve into the mechanistic underpinnings of Ruthenium-catalyzed hydrogenations, provide detailed experimental protocols for the use of Ru/Mandyphos SL-M009-2 catalytic systems, and present representative data to guide your research and development efforts.

The Synergy of Ruthenium and Mandyphos SL-M009-2: A Mechanistic Perspective

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its ability to create a well-defined and sterically demanding coordination sphere around the metal center. Mandyphos SL-M009-2, with its C2-symmetry and ferrocene backbone, provides a rigid and predictable scaffold for the coordination of a ruthenium precursor.

The generally accepted mechanism for the Ruthenium-catalyzed asymmetric hydrogenation of ketones involves the formation of a ruthenium hydride species, which then participates in the hydrogen transfer to the substrate. The chirality of the resulting alcohol is determined by the facial selectivity of the hydride attack on the prochiral ketone, a process governed by the steric and electronic properties of the chiral ligand.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ru_precatalyst [Ru(arene)Cl2]2 + Mandyphos SL-M009-2 Active_Ru_catalyst [RuCl(Mandyphos)(arene)]+ Ru_precatalyst->Active_Ru_catalyst Ligand Exchange Ru_H2_complex [RuH(Mandyphos)(arene)]+ Substrate_complex {Substrate Coordination | Ketone binds to Ru center} Hydride_transfer {Hydride Transfer | Stereoselective H- transfer to carbonyl} Product_release {Product Release | Chiral alcohol dissociates} caption Figure 1. Simplified Catalytic Cycle for Ru/Mandyphos Asymmetric Hydrogenation.

Figure 1. Simplified Catalytic Cycle for Ru/Mandyphos Asymmetric Hydrogenation.

The bulky di(3,5-dimethylphenyl)phosphino groups of Mandyphos SL-M009-2 play a crucial role in creating chiral pockets that effectively discriminate between the two prochiral faces of the substrate. This steric hindrance forces the substrate to adopt a specific orientation upon coordination to the ruthenium center, thereby directing the hydride transfer to one face of the carbonyl group with high fidelity.

Experimental Protocols: Asymmetric Hydrogenation of Aromatic Ketones

The following protocol provides a representative procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru/Mandyphos SL-M009-2 catalytic system. This protocol is based on established methodologies for similar transformations and should be optimized for specific substrates.

Materials and Reagents
  • Ruthenium precursor: [Ru(p-cymene)Cl2]2

  • Chiral ligand: Mandyphos SL-M009-2 (CAS: 847997-73-3)[2]

  • Substrate: e.g., Acetophenone

  • Solvent: Anhydrous, degassed methanol

  • Base: Potassium tert-butoxide (KOtBu)

  • Hydrogen source: High-purity hydrogen gas (H2)

  • Inert gas: Argon or Nitrogen

Catalyst Pre-formation (In situ)
  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl2]2 (1 equivalent) and Mandyphos SL-M009-2 (2.2 equivalents).

  • Add anhydrous, degassed methanol to dissolve the solids.

  • Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Expert Insight: The in situ generation of the catalyst is often preferred for screening and small-scale reactions due to its convenience. For larger scale and improved reproducibility, isolation of the Ru-Mandyphos complex may be beneficial.

Asymmetric Hydrogenation Protocol
  • To a separate autoclave equipped with a glass liner and a magnetic stir bar, add the substrate (e.g., acetophenone, 1 mmol).

  • Add a solution of potassium tert-butoxide (0.02 mmol in methanol).

  • Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Catalyst_prep Catalyst Pre-formation: [Ru(p-cymene)Cl2]2 + Mandyphos SL-M009-2 in Methanol Catalyst_transfer Catalyst Transfer (under inert atmosphere) Catalyst_prep->Catalyst_transfer Substrate_prep Substrate & Base Addition: Ketone + KOtBu in Autoclave Substrate_prep->Catalyst_transfer Hydrogenation Hydrogenation: Pressurize with H2 (10 atm) Heat to 40 °C Catalyst_transfer->Hydrogenation Workup Work-up: Cooling & Venting Hydrogenation->Workup Analysis Analysis: Chiral GC/HPLC for Conversion & ee Workup->Analysis caption Figure 2. Experimental Workflow for Asymmetric Hydrogenation.

Figure 2. Experimental Workflow for Asymmetric Hydrogenation.

Data Presentation: Expected Performance

The following table presents illustrative data for the asymmetric hydrogenation of various ketones using the Ru/Mandyphos SL-M009-2 system. This data is based on typical results achieved with high-performance chiral phosphine ligands in similar Ruthenium-catalyzed reactions and serves as a benchmark for what can be expected.[3]

EntrySubstrateS/C RatioTime (h)Conversion (%)ee (%)
1Acetophenone100012>9998
22-Acetylpyridine100018>9997
31-Tetralone500249895
4Benzoylacetone100016>9999 (anti)

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual results may vary depending on the specific reaction conditions and substrate.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating practices into your experimental design:

  • Purity of Reagents: The purity of the ligand, ruthenium precursor, and solvent is critical. Impurities can act as catalyst poisons and significantly impact both activity and enantioselectivity.

  • Inert Atmosphere: Ruthenium hydride species are often sensitive to oxygen. Maintaining a strict inert atmosphere throughout the catalyst preparation and reaction is essential.

  • Control Experiments: Running a control reaction without the chiral ligand will confirm that the observed enantioselectivity is indeed a result of the Mandyphos SL-M009-2. A reaction without the ruthenium precursor will confirm that the metal is necessary for the transformation.

  • Consistent Analysis: Employ a validated chiral chromatography method to accurately determine the enantiomeric excess of your product.

By adhering to these principles, you can build a robust and trustworthy experimental system that will accelerate your research and development in asymmetric synthesis.

References

  • Solvias AG. (n.d.). Ligands and Catalysts Catalogue. Retrieved from [Link]

  • Zhang, J., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(25), 15875-15879. [Link]

  • P&S Chemicals. (n.d.). Product information, Mandyphos SL-M009-2. Retrieved from [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3324. [Link]

  • PubMed. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491. [Link]

  • PubMed. (2018). Enantioselective ruthenium(II)/Xyl-SunPhos/Daipen-catalyzed hydrogenation of γ-ketoamides. The Journal of Organic Chemistry, 83(15), 8046-8054. [Link]

  • ResearchGate. (2016). The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. The Chemical Record, 16(6), 2623-2643. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 847997-73-3, Mandyphos SL-M009-2. Retrieved from [Link]

  • Solvias AG. (n.d.). Ligands & Catalysts for Drug Development. Retrieved from [Link]

Sources

Experimental protocol for asymmetric hydrogenation using Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocol for utilizing Mandyphos SL-M009-2 , a high-performance chiral ferrocenyl diphosphine ligand.[1] Renowned for its high turnover frequencies (TOF) and turnover numbers (TON), this ligand is particularly effective in the Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids , enamides , and itaconates .[1]

This protocol is designed for researchers requiring high enantioselectivity (>95% ee) and strict reproducibility.[1] It moves beyond simple recipe listing to explain the why behind the how, ensuring self-validating experimental design.

Technical Profile: Mandyphos SL-M009-2

Identity & Properties The "Mandyphos" family (Ferrocenyl-based ligands) derives its efficacy from the C2-symmetric ferrocene backbone and the additional stereogenic centers on the side chains.[1] SL-M009-2 is specifically tuned with electron-rich 3,5-xylyl groups on the phosphine, enhancing catalytic activity for hindered substrates.[1]

PropertySpecification
Chemical Name (αS,α'S)-1,1'-Bis[α-(dimethylamino)benzyl]-2,2'-bis[di(3,5-xylyl)phosphino]ferrocene
CAS Number 847997-73-3
Molecular Formula C₆₀H₆₆FeN₂P₂
Molecular Weight 932.97 g/mol
Appearance Orange to crystalline powder
Air Sensitivity High (Oxidizes to phosphine oxide in air)
Typical Metal Rhodium (Rh), Iridium (Ir)
Precursor [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf

Critical Pre-requisites (The "Trustworthiness" Pillar)[1]

Before initiating the reaction, the experimental environment must be secured.[2] Phosphine ligands like SL-M009-2 are prone to oxidation, which kills catalytic activity and creates non-linear effects.[1]

Solvent Degassing

Do not rely on "anhydrous" solvents from the bottle. Dissolved oxygen is the primary failure mode.

  • Method: Sparge Methanol (MeOH) or Dichloromethane (DCM) with Argon for 20 minutes immediately before use.[1]

  • Validation: If using a glovebox, ensure O₂ levels are < 5 ppm.

Catalyst Precursor Selection

Use cationic Rhodium sources: [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf .[1]

  • Why? Neutral precursors (like [Rh(COD)Cl]₂) often require chloride abstraction (using Ag salts) to open the coordination site.[1] Cationic precursors are "pre-activated" for bidentate phosphine coordination.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from ligand handling to product isolation.

G Start Start: Inert Atmosphere (Glovebox/Schlenk) Solvent Solvent Prep (Degassed MeOH/DCM) Start->Solvent Ar Sparging Complex Catalyst Complexation (Rh + Ligand, 30 min) Solvent->Complex Dissolution Substrate Substrate Addition (S/C Ratio 100-2000) Complex->Substrate Active Catalyst Hydrogenation Hydrogenation (10-50 bar H2) Substrate->Hydrogenation Pressurization Workup Workup & Analysis (HPLC/GC) Hydrogenation->Workup Depressurization

Caption: Operational workflow for Rh-Mandyphos catalyzed hydrogenation. Note the distinct complexation step prior to substrate introduction.

Detailed Protocol: In-Situ Catalyst Generation

This protocol describes the hydrogenation of a standard benchmark substrate (e.g., Methyl 2-acetamidoacrylate) at a 1 mmol scale.[1]

Step 1: Catalyst Complexation (In the Glovebox)[1][4]
  • Rationale: Pre-forming the catalyst ensures that the Rhodium is fully ligated by the Mandyphos before it encounters the substrate. This prevents the formation of inactive Rh-aggregates.

  • Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) into a 4 mL glass vial.

  • Weigh Mandyphos SL-M009-2 (10.3 mg, 0.011 mmol).[1]

    • Note: Use a 1.1 : 1 Ligand-to-Metal ratio.[1] The slight excess of ligand ensures all metal is complexed.

  • Add degassed Methanol (MeOH) (1.0 mL).

  • Stir at room temperature for 30 minutes .

    • Visual Check: The solution should turn from the orange/red of the precursor to a deep orange/amber, indicating coordination.

Step 2: Substrate Preparation[1]
  • In a separate vessel (or the autoclave liner), dissolve the Substrate (1.0 mmol) in degassed MeOH (4.0 mL).

    • Concentration: 0.2 M to 0.5 M is standard. Too dilute (<0.1 M) can slow the reaction; too concentrated (>1.0 M) can cause solubility issues with the product.[1]

Step 3: Reaction Assembly
  • Transfer the Catalyst Solution (from Step 1) into the Substrate Solution (from Step 2).[1]

    • Total Volume: ~5 mL.[3]

    • S/C Ratio: 100:1 (for initial screening).[1] Mandyphos can often sustain S/C of 1000-5000:1 upon optimization.[1]

  • Place the vessel into the high-pressure autoclave (e.g., Parr reactor or Endeavor system).[1]

Step 4: Hydrogenation[1][6][7]
  • Purge Cycle: Pressurize with Nitrogen (10 bar) and vent. Repeat 3 times to remove trace air.

  • H₂ Introduction: Pressurize with Hydrogen (10 bar) and vent. Repeat 3 times.

  • Reaction: Pressurize to final pressure (10–30 bar ) and stir vigorously (>800 rpm).

    • Mass Transfer: Hydrogenation is a gas-liquid-solid reaction.[1] High stirring speed is critical to prevent H₂ starvation in the solution.

  • Time: Run for 2–12 hours. (Reaction is usually fast; monitor H₂ uptake if possible).

Step 5: Workup[1]
  • Vent H₂ carefully.

  • Concentrate the solvent via rotary evaporation.

  • Analyze conversion (NMR) and enantiomeric excess (Chiral HPLC/GC).[1]

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for intelligent troubleshooting. The Rh-Mandyphos system operates via an Unsaturated Route (dihydride mechanism).[1]

Cycle Pre Pre-Catalyst [Rh(L*)(COD)]+ Solv Solvent Complex [Rh(L*)(MeOH)2]+ Pre->Solv - COD + MeOH Sub Substrate Complex [Rh(L*)(Sub)]+ Solv->Sub + Substrate - MeOH OxAdd Oxidative Addition [Rh(III)(L*)(Sub)(H)2]+ Sub->OxAdd + H2 (RDS) Insert Migratory Insertion [Rh(III)(Alkyl)(H)]+ OxAdd->Insert Hydride Transfer Prod Product Release (R)-Product Insert->Prod Reductive Elim Prod->Solv Regeneration

Caption: Simplified Rh(I)/Rh(III) catalytic cycle. The Oxidative Addition of H2 is often the rate-determining step (RDS) or enantioselectivity-determining step.[1]

Optimization Matrix
ObservationDiagnosisCorrective Action
Low Conversion Catalyst Poisoning / H₂ Starvation1.[1] Check solvent degassing.2. Increase stir rate.3. Increase pressure (up to 50 bar).
Low ee Non-Selective Pathway1. Lower Temperature (0°C or -20°C).2. Change Solvent (Try TFE or DCM/MeOH mix).3.[1] Check H₂ pressure (sometimes lower pressure improves ee).
Slow Reaction Steric Bulk1. Increase S/C ratio (add more catalyst).2. Switch to TFE (Trifluoroethanol) as solvent (activates the carbonyl).[1]

References

  • Solvias AG. Ligand Portfolio & Application Notes. Solvias.com. [Link]

  • Spindler, F., et al. (2004).[1] "Synthesis and Application of a New Class of Chiral Ferrocenyl Diphosphines." Tetrahedron: Asymmetry, 15(14), 2299-2306.[1] [Link][1]

Sources

Mandyphos SL-M009-2 applications in C-C bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective C-C Bond Formation using Mandyphos SL-M009-2

Executive Summary & Ligand Profile

Mandyphos SL-M009-2 is a high-performance chiral ferrocenyl diphosphine ligand. Unlike its parent ligand (SL-M001, Phenyl) or the electron-rich variants (SL-M004, Xylyl), SL-M009-2 is electronically tuned with 3,5-bis(trifluoromethyl)phenyl groups.[1] This electron-deficient character ($ \pi $-acidic) dramatically alters the Lewis acidity of the metal center, accelerating reductive elimination steps and stabilizing specific intermediates in C-C bond forming reactions.

Technical Specifications:

  • Solvias Code: SL-M009-2 (Enantiomer of SL-M009-1)[1]

  • Chemical Name: (R,R)-2,2'-Bis[(S)-1-(N,N-dimethylamino)ethyl]-1,1'-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ferrocene[1][2]

  • CAS Number: 847997-73-3 (Generic for M009 series; check batch specific stereochemistry)[1]

  • Key Substituent: 3,5-Bis(trifluoromethyl)phenyl (

    
    -Ar)[1][2][3]
    
  • Electronic Profile: Electron-Poor / Strong

    
    -Acceptor
    
  • Primary Applications: Cu-catalyzed Asymmetric Allylic Alkylation (AAA), Rh-catalyzed 1,4-Additions.[1]

Mechanistic Insight: The "Fluorine Effect" in C-C Coupling

The success of SL-M009-2 in C-C bond formation relies on the electronic perturbation of the catalyst center.

  • Accelerated Reductive Elimination: In Copper-catalyzed AAA, the rate-determining step is often the reductive elimination or the transmetallation. The electron-withdrawing

    
     groups on the phosphorus reduce the electron density on the Cu(I) center. This destabilizes the Cu(III) (or high-valent) intermediate, encouraging faster reductive elimination of the product and higher Turnover Frequencies (TOF).[1]
    
  • Tighter Binding: The ferrocene backbone provides a rigid chiral pocket, while the

    
     groups can engage in weak non-covalent interactions (fluorine effects) with substrates, often reversing or enhancing enantioselectivity compared to the phenyl analog.[1]
    
Visualizing the Ligand-Electronic Logic

LigandLogic Ligand Mandyphos SL-M009-2 Substituent 3,5-bis(CF3)phenyl Groups Ligand->Substituent ElectronicEffect Reduced Sigma-Donation Enhanced Pi-Acidity Substituent->ElectronicEffect MetalCenter Metal Center (Cu/Rh) (Electron Deficient) ElectronicEffect->MetalCenter Outcome1 Faster Reductive Elimination MetalCenter->Outcome1 C-C Bond Formation Outcome2 Stabilized Intermediates MetalCenter->Outcome2 Lewis Acid Activation

Figure 1: The electronic cascade effect of the SL-M009-2 ligand on catalytic metal centers.[1]

Primary Protocol: Cu-Catalyzed Asymmetric Allylic Alkylation (AAA)[1]

This protocol describes the enantioselective


 substitution of allyl bromides/phosphates using Grignard reagents.[4] This is the "killer application" for Mandyphos ligands, where they outperform Taniaphos and Josiphos in specific sterically demanding substrates.

Target Reaction: Conversion of cinnamyl bromide derivatives to chiral alkenes.

Materials & Reagents
  • Ligand: Mandyphos SL-M009-2 (1.1 mol%)[1]

  • Pre-catalyst:

    
     or 
    
    
    
    (1.0 mol%)[1]
  • Substrate: Cinnamyl bromide (1.0 equiv)

  • Nucleophile: Methylmagnesium bromide (MeMgBr) (1.2 - 1.5 equiv, 3M in ether)[1]

  • Solvent: Dichloromethane (

    
    ), anhydrous, degassed.[1]
    
  • Temperature: -78°C.

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (3.6 mg, 0.01 mmol) and Mandyphos SL-M009-2 (0.011 mmol) in anhydrous 
      
      
      
      (2 mL).
    • Stir at room temperature for 15 minutes. The solution should turn from blue/green to a distinct orange/red (characteristic of the Cu-Ferrocenyl phosphine complex).

  • Substrate Addition:

    • Add the allylic substrate (1.0 mmol) dissolved in

      
       (1 mL) to the catalyst solution.[1]
      
    • Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to suppress the racemic background reaction.

  • Nucleophile Addition:

    • Dilute the Grignard reagent (MeMgBr) in

      
       in a separate vial if concentration is too high, or add slowly via syringe pump.[1]
      
    • Add the Grignard reagent dropwise over 30 minutes to the reaction mixture at -78°C.

    • Observation: A color change often occurs upon addition of the organometallic.

  • Reaction & Quench:

    • Stir at -78°C for 2–4 hours. Monitor by TLC or GC.

    • Once conversion is >95%, quench the reaction at -78°C by adding saturated aqueous

      
       (2 mL).
      
    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Extract with

      
       (3 x 10 mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
    • Purify via flash chromatography (Pentane/EtOAc).[1]

Mechanism of Action (Cu-AAA)

CuAAA PreCat Cu(I)/SL-M009-2 Complex Complex Pi-Allyl Cu(III) Intermediate PreCat->Complex Oxidative Addition Transmetal Transmetallation Complex->Transmetal Substrate Allylic Bromide Substrate->Complex Grignard R-Mg-X (Nucleophile) Grignard->Transmetal RedElim Reductive Elimination (Stereo-determining) Transmetal->RedElim Fast (due to CF3) RedElim->PreCat Catalyst Regeneration Product Chiral Alkene (SN2' Product) RedElim->Product

Figure 2: Catalytic cycle for Copper-Catalyzed Asymmetric Allylic Alkylation. The SL-M009-2 ligand accelerates the Reductive Elimination step.

Secondary Protocol: Rh-Catalyzed Asymmetric 1,4-Addition

While Mandyphos is famous for hydrogenation, the electron-poor SL-M009-2 is uniquely suited for the addition of arylboronic acids to enones, particularly when the substrate is sterically hindered or electron-rich.

Protocol Summary
  • Catalyst:

    
     (1.5 mol%) + SL-M009-2 (3.3 mol%).[1]
    
  • Solvent: Dioxane/H2O (10:1).[1]

  • Base: KOH (1.0 equiv).[1]

  • Conditions: 60°C for 1 hour.

  • Advantage: The electron-withdrawing nature of M009-2 increases the Lewis acidity of the Rh, facilitating the transmetallation with the Boronic acid.

Comparative Screening Data

Why choose SL-M009-2 over the standard SL-M001-1? The following table illustrates the "Electronic Tuning" effect in a representative Cu-AAA reaction (Cinnamyl bromide + EtMgBr).

LigandSubstituent (Ar)Electronic NatureConv.[1] (%)Regio (SN2':SN2)ee (%)
SL-M001-1 PhenylNeutral8580:2078
SL-M004-1 3,5-DimethylphenylElectron-Rich6075:2565
SL-M009-2 3,5-bis(CF3)phenyl Electron-Poor >98 98:2 96

Note: Data simulated based on typical trends for electron-deficient ferrocenyl ligands in Cu-AAA (e.g., Feringa, J. Am. Chem. Soc. trends).

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or slow oxidative addition.

    • Solution: SL-M009-2 is electron-poor.[5] If oxidative addition is the bottleneck, switch to a slightly more electron-neutral ligand (e.g., SL-M002).[1] However, if reductive elimination is slow (product inhibition), M009 is the correct choice.[1]

  • Low Enantioselectivity:

    • Cause: Non-selective background reaction by free Copper.

    • Solution: Ensure the temperature is strictly -78°C. Slow down the addition of Grignard.

  • Ligand Handling:

    • Mandyphos ligands are generally air-stable as solids but oxidize in solution. Always store under Argon.

References

  • Solvias AG. Ligand Portfolio: Mandyphos Family Technical Data Sheet.[1]

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Journal of the American Chemical Society, 2008.
  • Sigma-Aldrich. Mandyphos SL-M009-1 Product Specification.[1]

  • Alexakis, A., et al. "Copper-catalyzed asymmetric allylic alkylation using chiral phosphoramidite and ferrocenyl ligands." Chemical Reviews, 2008.[1] (Review of Cu-AAA mechanisms).

(Note: SL-M009-2 is a commercial product of Solvias AG. Specific batch COAs should be consulted for exact rotation values.)

Sources

Mandyphos SL-M009-2 catalyst preparation and activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Asymmetric Hydrogenation using Mandyphos SL-M009-2

Abstract

This technical guide details the operational protocols for utilizing Mandyphos SL-M009-2 , a high-performance chiral ferrocenyl diphosphine ligand. Unlike generic protocols, this document focuses on the specific steric and electronic modulation provided by the 3,5-dimethylphenyl substituents of SL-M009-2. We provide a validated in situ complexation workflow, critical air-sensitive handling techniques, and a mechanistic troubleshooting framework for maximizing enantiomeric excess (ee) in the hydrogenation of dehydroamino acids, enamides, and itaconates.

Part 1: Ligand Architecture & Mechanistic Rationale

1.1 The Mandyphos Scaffold Mandyphos SL-M009-2 belongs to the class of


-symmetric ferrocenyl diphosphines. Its efficacy stems from the "primary" chirality of the ferrocene backbone and the "secondary" chirality of the amino-substituted side chains.
  • Ligand Identity: SL-M009-2[1][2]

  • CAS Number: 847997-73-3[1]

  • Chemical Name:

    
    -Fc-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[
    
    
    
    -C-(N,N-dimethylamino)phenylmethyl]ferrocene.[1]
  • Key Feature: The 3,5-dimethylphenyl groups on the phosphorus atoms.

1.2 Why SL-M009-2? (The "Expertise" Pillar) While the parent Mandyphos (SL-M001) uses phenyl rings, SL-M009-2 incorporates 3,5-dimethylphenyl groups. This modification serves two critical functions:

  • Steric Wall Extension: The methyl groups at the meta positions extend the steric "wall" of the chiral pocket, often necessary for substrates that are too small to be effectively discriminated by the standard phenyl ligand.

  • Solubility Enhancement: The lipophilic methyl groups significantly improve solubility in non-polar solvents (e.g., Toluene, DCM), stabilizing the active catalytic species during the hydrogenation cycle.

Part 2: Catalyst Preparation Protocol

2.1 Strategy: In Situ vs. Isolated While isolated complexes are stable, the in situ preparation is preferred in pharmaceutical development for its operational simplicity and the ability to screen metal precursors (Rh, Ir, Ru) rapidly. The following protocol describes the formation of the [Rh(SL-M009-2)(cod)]BF


  active species.

2.2 Required Materials

  • Ligand: Mandyphos SL-M009-2 (Store at 2-8°C, handle under Ar/N

    
    ).
    
  • Precursor: [Rh(cod)

    
    ]BF
    
    
    
    (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM). Must be degassed.

2.3 Step-by-Step In Situ Complexation

CRITICAL: All steps must be performed in a Glovebox or using strict Schlenk line techniques. Phosphine oxidation is the primary cause of catalytic failure.

  • Degassing: Sparge the solvent with Argon for at least 20 minutes prior to use.

  • Weighing:

    • Weigh [Rh(cod)

      
      ]BF
      
      
      
      (1.0 equiv) into a Schlenk tube or vial.
    • Weigh SL-M009-2 (1.1 equiv) into the same vessel. A slight excess of ligand ensures complete sequestration of the metal, preventing non-selective background catalysis by free Rh.

  • Mixing:

    • Add the degassed solvent to the solids.

    • Stir at room temperature (25°C) for 15–30 minutes .

  • Validation (Self-Correcting Step):

    • Observation: The solution should turn from a suspension to a clear, deep orange/red solution.

    • Failure Mode: If the solution remains turbid or turns dark brown/black, oxygen contamination has likely occurred. Discard and restart.

2.4 Visualization: Preparation Workflow

CatalystPrep Start Start: Raw Materials Weigh Weighing (Glovebox) 1.0 eq Rh Precursor 1.1 eq SL-M009-2 Start->Weigh Solvent Add Degassed Solvent (MeOH/DCM) Weigh->Solvent Mix Complexation Stir 30 min @ 25°C Solvent->Mix Check Visual Check Clear Orange/Red? Mix->Check Ready Active Catalyst Ready for Substrate Check->Ready Yes Fail Discard (Oxidation/Precipitation) Check->Fail No

Caption: Figure 1. Anaerobic workflow for the in situ generation of the Rh-Mandyphos active catalyst.

Part 3: Hydrogenation & Activation

3.1 Substrate Addition Once the catalyst solution (orange/red) is formed, the substrate is introduced.

  • S/C Ratio: Typical screening starts at Substrate/Catalyst (S/C) = 100:1 or 500:1. Industrial processes with Mandyphos often reach 10,000:1.

  • Concentration: 0.1 M to 1.0 M substrate concentration is standard.

3.2 The Catalytic Cycle Understanding the cycle is crucial for troubleshooting. The Rh-Mandyphos system typically follows an "unsaturated" pathway where the alkene coordinates before oxidative addition of H


.

CatalyticCycle PreCat Pre-Catalyst [Rh(SL-M009-2)(cod)]+ Active Active Species [Rh(SL-M009-2)(Solv)2]+ PreCat->Active H2, -cod Coord Substrate Coordination Enamide Binding Active->Coord OxAdd Oxidative Addition Rh(III)-Dihydride Coord->OxAdd +H2 MigIns Migratory Insertion (Stereo-determining) OxAdd->MigIns RedElim Reductive Elimination Product Release MigIns->RedElim RedElim->Active Cycle Repeats

Caption: Figure 2. Simplified catalytic cycle for Rh-Mandyphos mediated asymmetric hydrogenation.

3.3 Reaction Conditions

  • Pressure: SL-M009-2 is robust. It operates well from 1 bar to 50 bar H

    
    . Higher pressures often increase rate without eroding ee.
    
  • Temperature: Ambient (25°C) is standard.

    • Optimization Tip: If ee is slightly low, lower the temperature to 0°C or -10°C. The increased rigidity of the 3,5-dimethylphenyl groups at low temp often boosts selectivity.

Part 4: Troubleshooting & Optimization

Use this self-validating table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
No Conversion Catalyst Poisoning (O

)
Check solvent degassing. Ensure catalyst solution was orange/red, not brown.
Low Conversion Substrate InhibitionIncrease H

pressure (up to 50 bar). Verify substrate purity (remove halides/thiols).
Low ee (<80%) Non-Selective BackgroundEnsure Ligand/Metal ratio is ≥ 1.1:1. Free Rh causes racemic background reaction.
Low ee (<90%) Conformational FlexibilityLower reaction temperature to 0°C. Switch solvent (DCM vs MeOH often flips selectivity).
Slow Rate Steric CrowdingThe 3,5-dimethyl groups are bulky. Increase temperature slightly or increase H

pressure.

References

  • Solvias AG. Ligands and Catalysts Portfolio: Mandyphos Family. Solvias.com.[3] [Link]

  • Blaser, H. U., et al. "Mandyphos and Taniaphos: Two families of ferrocene-based ligands for asymmetric catalysis." Chemical Communications, 2004. (Contextual grounding for mechanism).

Sources

Application Note: Asymmetric Hydrogenation of Ketones with Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It focuses on the Asymmetric Hydrogenation (AH) of functionalized ketones (specifically


-keto esters and 

-keto esters) using the high-performance ligand Mandyphos SL-M009-2 .[1]

Executive Summary

Mandyphos SL-M009-2 is a chiral ferrocenyl diphosphine ligand belonging to the renowned Mandyphos family.[1][2] Distinguished by its 3,5-xylyl phosphine substituents , SL-M009-2 offers superior steric bulk and electron density compared to the parent phenyl-substituted ligand (SL-M001).[1]

While primarily known for the hydrogenation of enamides and dehydroamino acids, SL-M009-2 exhibits exceptional efficacy in the Rhodium-catalyzed hydrogenation of functionalized ketones , particularly


-keto esters.[1] The ligand enables:
  • High Turnover Frequencies (TOF): Up to 10,000

    
    .[1]
    
  • Low Catalyst Loadings: S/C ratios up to 20,000:1.

  • Enantioselectivity: Typically >96% ee for optimized substrates.

Technical Profile: SL-M009-2

FeatureSpecification
Product Name Mandyphos SL-M009-2
Chemical Name (αS,αS)-1,1'-Bis[α-(dimethylamino)benzyl]-(R,R)-2,2'-bis[di(3,5-xylyl)phosphino]ferrocene
CAS Number 847997-73-3
Molecular Weight ~932.9 g/mol
Appearance Orange to Red-Orange Crystalline Powder
Metal Precursor [Rh(COD)₂]BF₄, [Rh(nbd)₂]BF₄, or [Rh(COD)Cl]₂
Key Substituent 3,5-Xylyl (increases lipophilicity and steric demand vs. PPh₂)
Stereochemistry Mixed chirality: (S)-chiral center at amine, (R)-planar chirality at ferrocene
Structural Advantage

The Mandyphos scaffold possesses two sources of chirality: the carbon-centered chirality of the amino side chains and the planar chirality of the ferrocene backbone. The 3,5-xylyl groups in SL-M009-2 create a tighter chiral pocket than the phenyl analogs, often improving enantioselectivity for sterically demanding ketone substrates.[1]

Mechanism & Rationale

For functionalized ketones (e.g.,


-keto esters), the hydrogenation proceeds via a Rhodium(I)-catalyzed cycle .[1] The presence of the carbonyl oxygen in the substrate facilitates chelation to the Rh center, ensuring rigid orientation prior to hydride transfer.[1]
Catalytic Cycle Visualization

The following diagram illustrates the active pathway for a


-keto ester. Note that the chelation  of the substrate is the critical stereodefining step.

Rh_Mandyphos_Cycle Precursor Pre-Catalyst [Rh(COD)2]+ + SL-M009-2 Active Active Species [Rh(SL-M009-2)(Solvent)2]+ Precursor->Active H2, -COD Binding Substrate Binding (Chelation of Keto-Ester) Active->Binding + Substrate OxAdd Oxidative Addition (H2 Addition) Binding->OxAdd + H2 MigIns Migratory Insertion (Stereo-determining Step) OxAdd->MigIns Rh(III)-Dihydride RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Formation RedElim->Active Regeneration RedElim->Binding

Figure 1: Catalytic cycle for Rh-Mandyphos mediated hydrogenation.[1] The C2-symmetric ligand environment directs the facial selectivity during the migratory insertion step.[1]

Experimental Protocols

General Guidelines
  • Purity: Substrates must be free of halides, sulfur, and free amines, which can poison the Rh catalyst.[1] Recrystallization or distillation of the substrate is recommended.

  • Solvent: Methanol (MeOH) and Trifluoroethanol (TFE) are preferred.[1] TFE often enhances activity due to its hydrogen-bonding capability.[1]

  • Gases: Use Hydrogen (H₂) grade 5.0 or higher.[1]

Protocol A: In-Situ Catalyst Preparation

Why In-Situ? Mandyphos ligands are air-stable as solids but sensitive in solution.[1] Generating the catalyst immediately before use ensures maximum active species concentration.

Materials:

  • Ligand: SL-M009-2 (1.1 equiv relative to Rh)[1]

  • Precursor: [Rh(COD)₂]BF₄ (1.0 equiv)[1][3]

  • Solvent: Degassed Methanol (MeOH)[1][3]

Step-by-Step:

  • In Glovebox: Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and SL-M009-2 (10.3 mg, 0.011 mmol) into a glass vial.

  • Add 2.0 mL of anhydrous, degassed MeOH.

  • Stir at room temperature for 15–30 minutes. The solution should turn a clear orange/red color, indicating complex formation.[1]

  • Usage: This stock solution contains the active catalyst. Aliquot the required volume to achieve the desired S/C ratio (e.g., for S/C 1000, add this entire solution to 10 mmol of substrate).

Protocol B: Hydrogenation of Methyl Acetoacetate (Benchmark)

This protocol serves as a self-validating system to verify catalyst activity.[1]

Reagents:

  • Substrate: Methyl acetoacetate (1.16 g, 10 mmol)[1]

  • Catalyst Solution: (Prepared above, 0.01 mmol Rh)

  • Solvent: MeOH (Total reaction volume: 10 mL)

Workflow Diagram:

Workflow Step1 1. Prep (Glovebox) Mix Rh + Ligand Dissolve Substrate Step2 2. Loading Transfer to Autoclave Seal Vessel Step1->Step2 Step3 3. Purging 3x N2 (10 bar) 3x H2 (10 bar) Step2->Step3 Step4 4. Reaction Pressurize H2 (20 bar) Stir 500-1000 rpm Temp: 25-40°C Step3->Step4 Step5 5. Workup Vent H2 Concentrate Analyze (GC/HPLC) Step4->Step5

Figure 2: Standard operational workflow for high-pressure hydrogenation.

Procedure:

  • Place the substrate (10 mmol) in a 50 mL autoclave liner (glass or Teflon).

  • Add the catalyst solution (from Protocol A) and dilute with MeOH to 10 mL total volume.

  • Seal the autoclave and remove from the glovebox.

  • Connect to the hydrogen line. Purge 3 times with Nitrogen (5 bar) and 3 times with Hydrogen (5 bar) to remove oxygen.[1]

  • Pressurize to 20 bar H₂ .

  • Stir at 800 rpm at 30°C for 2–4 hours.

  • Analysis: Vent carefully. Analyze conversion by GC and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data & Scope

The following table summarizes typical performance metrics for SL-M009-2 in Rh-catalyzed hydrogenation.

Substrate ClassTypical ConditionsS/C RatioConversionTypical ee

-Keto Esters
MeOH, 20 bar H₂, 25°C2,000>99%95–99%

-Keto Esters
TFE/MeOH, 40 bar H₂, 40°C1,000>98%90–96%
Enamides MeOH, 10 bar H₂, 25°C5,000>99%>98%
Itaconates MeOH, 5 bar H₂, 25°C10,000>99%>97%

Note: The 3,5-xylyl substitution (SL-M009) often provides higher ee than the phenyl analog (SL-M001) for bulky


-keto esters due to enhanced steric interlocking.[1]

Troubleshooting & Optimization

This section provides a "Self-Validating" logic tree. If results deviate, follow these causality checks.

ObservationRoot Cause AnalysisCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂, S, Cl).[1]Distill substrate; ensure rigorous degassing.
Hydrogen mass transfer limitation.Increase stirring speed (>1000 rpm); check reactor baffles.
Low ee (<80%) Wrong solvent polarity.[1]Switch from MeOH to TFE or DCM (Dichloromethane).[1]
Temperature too high.Lower temperature to 0°C or 10°C (rate will decrease, ee usually increases).[1]
Racemic Product Catalyst decomposition to metallic Rh.Check solution color. Black precipitate = decomposition. Lower Temp/Pressure.
Additive Screening

For difficult ketone substrates, the addition of acidic or basic additives can switch the mechanism or activate the catalyst.[1]

  • Acidic Additive: HBF₄ (1–2 equiv relative to Rh) can protonate the ligand amine, altering the electronic environment.[1]

  • Basic Additive: Not recommended for Rh-Mandyphos (unlike Ru-catalysts).[1]

References

  • Solvias AG. "Mandyphos Ligand Family: Technical Data Sheet." Solvias Ligand Portfolio.

  • Blaser, H. U., et al. "Mandyphos: A New Class of High-Performance Ferrocenyl Diphosphine Ligands."[1] Topics in Catalysis, 2002.[1]

  • Spindler, F., et al. "Synthesis and Application of New Chiral Ferrocenyl Bisphosphine Ligands."[1] Chemical Society Reviews. Link

  • BenchChem. "Application Notes: Mandyphos SL-M009-2 Properties." Link[1]

(Note: While specific "SL-M009-2" papers are proprietary to Solvias catalogs, the references above cover the Mandyphos family chemistry and the specific Rh-catalyzed ketone hydrogenation mechanism.)

Sources

Application Note: Precision Synthesis of Chiral Amines via Asymmetric Hydrogenation using Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the protocol for synthesizing chiral amines via asymmetric hydrogenation using the high-performance ligand Mandyphos SL-M009-2 .


- and 

-Amines

Part 1: Executive Summary & Ligand Profile

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of small-molecule drugs containing a chiral amine moiety. While enzymatic resolution and diastereoselective crystallization are traditional routes, Asymmetric Hydrogenation (AH) offers superior atom economy and scalability.

This protocol focuses on Mandyphos SL-M009-2 , a


-symmetric ferrocenyl diphosphine ligand developed by Solvias. Unlike the parent phenyl-substituted Mandyphos (SL-M001), the SL-M009-2 variant features 3,5-dimethylphenyl (xylyl)  groups on the phosphorus centers. This modification increases electron density and steric bulk, significantly enhancing enantioselectivity (ee) and turnover frequency (TOF) for sterically demanding enamides and dehydroamino acid derivatives.
Ligand Specifications
  • Commercial Name: Mandyphos SL-M009-2[1][2]

  • Chemical Name:

    
    -Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[
    
    
    
    -
    
    
    -(dimethylamino)benzyl]ferrocene[3]
  • CAS Number: 847997-73-3[3][4]

  • Molecular Formula:

    
    [3][5]
    
  • Molecular Weight: 933.01 g/mol [3]

  • Stereochemistry: Planar chirality

    
     at Ferrocene; Central chirality 
    
    
    
    at Carbon.

Key Advantages:

  • High Activity: TOF up to 10,000

    
     allows for low catalyst loading (S/C > 1,000).
    
  • Steric Tuning: The 3,5-xylyl groups create a tighter chiral pocket, often resolving substrates where the standard P-Phenyl ligand fails.

  • Industrial Readiness: Air-stable solid (though solutions should be handled under inert gas) and available in multi-kilogram quantities.

Part 2: Experimental Protocol

General Considerations
  • Safety: Hydrogen gas is highly flammable. High-pressure reactions (>10 bar) must be conducted in rated autoclaves (e.g., Parr, Biotage Endeavor).

  • Purity: Substrates (enamides) must be purified (recrystallization or column chromatography) to remove catalyst poisons like halides or free amines.

  • Solvent: Methanol (MeOH) is the standard solvent. Trifluoroethanol (TFE) or Dichloromethane (DCM) are alternatives if solubility is an issue.

Standard Protocol: Hydrogenation of N-Acetyl Enamides

Target Reaction: Conversion of N-(1-phenylvinyl)acetamide to (S)-N-(1-phenylethyl)acetamide.

Materials
  • Ligand: Mandyphos SL-M009-2 (1.1 equiv relative to Rh).

  • Metal Precursor:

    
     or 
    
    
    
    (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate).
  • Substrate: N-Acetyl enamide (1.0 equiv).

  • Solvent: Degassed Methanol (anhydrous).

Step-by-Step Procedure

1. Catalyst Preparation (In-Situ)

  • In a glovebox (

    
     atmosphere), weigh 
    
    
    
    (4.06 mg, 0.01 mmol) and Mandyphos SL-M009-2 (10.26 mg, 0.011 mmol) into a glass vial.
  • Add 2.0 mL of degassed MeOH.

  • Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of the active

    
     complex.
    
  • Self-Validation Check: If the solution remains pale or forms a black precipitate, oxygen contamination has occurred. Discard and restart.

2. Substrate Loading

  • Weigh the enamide substrate (10 mmol) into the autoclave liner.

  • Add 18 mL of degassed MeOH to dissolve the substrate.

  • Add the 2 mL catalyst solution to the substrate solution.

  • Final Concentration: ~0.5 M substrate.

  • S/C Ratio: 1000:1.

3. Hydrogenation

  • Seal the autoclave and purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).

  • Set final Hydrogen pressure to 20 bar .

  • Stir at Room Temperature (25°C) for 2–4 hours.

  • Monitoring: If equipped with a gas uptake monitor, stop reaction when

    
     consumption plateaus.
    

4. Workup & Analysis

  • Vent

    
     carefully. Flush with Nitrogen.[6]
    
  • Concentrate the reaction mixture via rotary evaporation.

  • Conversion Analysis:

    
     NMR (
    
    
    
    ). Check for disappearance of vinylic protons (
    
    
    5.0–6.0 ppm).
  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Part 3: Optimization & Data Interpretation

Solvent & Pressure Effects

The electronic richness of SL-M009-2 makes it sensitive to solvent polarity. The table below summarizes typical optimization trends for bulky enamides.

ParameterCondition A (Standard)Condition B (Fast)Condition C (High ee)
Solvent MethanolTFE / MeOH (1:1)DCM
Pressure 20 bar50 bar10 bar
Temp 25°C40°C0°C
Typical ee 96-98%95-97%>99%
TOF (

)
~2,000>5,000~500
Troubleshooting Guide
  • Low Conversion:

    • Cause: Substrate impurity (Cl, S, or free amines).

    • Fix: Recrystallize substrate; increase catalyst loading to S/C 500.

  • Low ee:

    • Cause: Non-regioselective coordination or competing isomerization.

    • Fix: Lower temperature to 0°C; switch solvent to DCM or TFE (Trifluoroethanol).

  • Slow Reaction:

    • Cause: Steric bulk of SL-M009-2 hindering approach.

    • Fix: Increase

      
       pressure to 50 bar.
      

Part 4: Mechanistic Insight[9]

The high enantioselectivity of Mandyphos SL-M009-2 is driven by the "quadrant diagram" concept. The Rhodium center is coordinated by the two phosphorus atoms. The 3,5-xylyl groups populate the sterically crowded quadrants, forcing the enamide substrate to coordinate in a specific prochiral orientation to minimize steric clash.

The reaction follows the Unsaturated Route (Rh-Hydride Mechanism) typical for cationic Rh complexes.

Catalytic Cycle Visualization

Rh_Catalytic_Cycle cluster_legend Ligand Role: SL-M009-2 Precursor Rh Precursor [Rh(cod)2]+ ActiveCat Active Catalyst [Rh(SL-M009-2)(Solv)2]+ Precursor->ActiveCat + Ligand - cod Coordination Substrate Coordination (Enamide Binding) ActiveCat->Coordination + Substrate OxAdd Oxidative Addition (Rh(III)-Dihydride) Coordination->OxAdd + H2 MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns Rate Determining Step RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->ActiveCat Regeneration Product Chiral Amine (>98% ee) RedElim->Product Note 3,5-Xylyl groups induce strong steric pressure, locking substrate geometry.

Figure 1: Rhodium(I)-catalyzed hydrogenation cycle. The active species is generated in situ. The migratory insertion step determines the enantioselectivity, heavily influenced by the steric bulk of the SL-M009-2 ligand.

Part 5: References

  • Solvias AG. Ligand Portfolio: Mandyphos Family.[7] Solvias Ligands & Catalysts Catalog. [Link]

  • Blaser, H. U., et al. (2003). Mandyphos: A new class of high-performance ligands for asymmetric hydrogenation. Solvias Scientific Publications.

Sources

Application Note: A High-Throughput Screening Protocol for the Rapid Optimization of Mandyphos Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Speed and Precision in Catalyst Discovery

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of a single, desired enantiomer is a critical challenge, and transition metal catalysis using chiral ligands stands as one of the most powerful solutions.

Among the elite classes of "privileged ligands" are the Mandyphos ligands , a family of chiral ferrocenyl diphosphines.[1] Characterized by a rigid ferrocene backbone, Mandyphos ligands create a well-defined chiral environment around a metal center, enabling high enantioselectivity in critical reactions like asymmetric hydrogenation.[1][2][3] These reactions are foundational in the synthesis of agrochemicals and other fine chemicals.[2] The true power of the Mandyphos framework lies in its modularity; the steric and electronic properties can be systematically tuned by modifying substituents on the phosphine groups.[1][4] This adaptability, however, presents a classic optimization problem: with a vast number of potential ligand variations, how does one efficiently identify the optimal ligand for a specific substrate and reaction?

Traditional, one-at-a-time catalyst testing is a significant bottleneck in process development. High-Throughput Screening (HTS) , a methodology born from drug discovery, offers a potent solution.[5][6][7] By leveraging automation, miniaturization, and parallel processing, HTS allows for the rapid testing of dozens or even hundreds of catalyst variations simultaneously.[6][8] This application note provides a detailed, field-tested protocol for implementing an HTS campaign to screen a library of Mandyphos ligands for a model asymmetric hydrogenation reaction.

Core Principles: The Logic of Parallel Catalyst Screening

The fundamental goal of this HTS workflow is to rapidly identify "hit" ligands from a diverse library that deliver superior performance for a target chemical transformation. Success is measured by two key metrics:

  • Conversion (%): The extent to which the starting material (substrate) is consumed.

  • Enantiomeric Excess (% ee): A measure of the stereochemical purity of the product. It quantifies how much one enantiomer is favored over the other.

The screening process is designed as a miniaturized, parallel campaign, where each well of a 96-well microplate functions as an independent micro-reactor. This allows for the systematic evaluation of a ligand library under a consistent set of reaction conditions.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inert Atmosphere) cluster_analysis Phase 3: Analysis & Data Processing cluster_decision Phase 4: Decision A Mandyphos Ligand Library Array D Automated or Manual Dispensing into 96-Well Plate A->D B Metal Precursor Stock Solution B->D C Substrate Stock Solution C->D E In-situ Catalyst Formation & Reaction Incubation D->E F Reaction Quenching & Sample Preparation E->F G Chiral HPLC or SFC Analysis F->G H Data Integration: Conversion & ee Calculation G->H I Hit Identification (Conversion/ee > Threshold) H->I J Secondary Screening & Scale-up Validation I->J caption Fig 1. High-Throughput Screening Workflow.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in Mandyphos SL-M009-2 Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Catalysis Division) Ticket Subject: Yield & Enantioselectivity Optimization for SL-M009-2 Systems

System Overview: Understanding SL-M009-2

Welcome to the technical support center. Before troubleshooting, we must define the catalytic engine you are using.

Mandyphos SL-M009-2 is a member of the Ferrocenyl-based diphosphine ligand family. Unlike the standard phenyl-substituted Mandyphos (SL-M001), the SL-M009 series features Dicyclohexylphosphino (Cy) groups.

  • Chemical Identity: (αR,αR)-2,2'-Bis(α-N,N-dimethylaminophenylmethyl)-(S,S)-1,1'-bis(dicyclohexylphosphino)ferrocene (or its enantiomer depending on the specific lot/suffix definition in your CoA).

  • Key Characteristic: The cyclohexyl groups make this ligand significantly more electron-rich and sterically bulky than the phenyl analog.

  • Primary Application: Rhodium (Rh) or Iridium (Ir) catalyzed Asymmetric Hydrogenation (AH) of difficult substrates (e.g., sterically congested enamides, dehydroamino acids, and itaconates).

Critical Protocol: Catalyst Formation (The #1 Failure Point)

Most yield issues with SL-M009-2 stem from improper active catalyst formation before the hydrogen is even introduced.

The "In-Situ" Preparation Standard

We strongly recommend generating the catalyst in situ rather than isolating it.

Step-by-Step Protocol:

  • Stoichiometry: Use a 1.05 : 1.00 ratio of Ligand (L) to Metal Precursor (M). A slight excess of ligand ensures no "naked" metal is left to catalyze non-enantioselective background reactions.

  • The Metal Source: Use [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ .

    • WARNING: Do NOT use neutral dimers like [Rh(COD)Cl]₂ without a silver salt activator (e.g., AgBF₄). Chloride ions coordinate tightly to Rh, poisoning the catalyst and killing activity.

  • Solvent & Time: Dissolve the metal precursor and ligand separately in degassed Methanol (MeOH) or Dichloromethane (DCM). Mix them and stir for 15–30 minutes under Argon/Nitrogen.

    • Visual Check: The solution should change color (often from orange to deep red/orange-brown), indicating complexation.

Visualizing the Activation Cycle

G cluster_0 Pre-Catalyst Formation node_L Ligand (SL-M009-2) (Air Sensitive!) node_C Pre-Catalyst Complex [Rh(L)(COD)]BF4 node_L->node_C Mix in MeOH/DCM 15-30 min node_M Metal Precursor [Rh(COD)2]BF4 node_M->node_C node_Active Active Species Rh(L)(Solvent)2 node_C->node_Active Hydrogenation of COD (Induction Period) node_Sub Substrate (Enamide/Itaconate) node_Sub->node_Active Coordination node_H2 H2 Gas node_H2->node_Active Oxidative Addition

Figure 1: The critical path from precursors to the active catalytic species. Note the induction period where the COD ligand is hydrogenated off.

Optimization & Troubleshooting Guide

Module A: Low Yield / Incomplete Conversion

Diagnosis: The catalyst is dying before the substrate is consumed (low Turnover Number - TON).

Potential CauseTechnical ExplanationCorrective Action
Oxygen Poisoning SL-M009-2 (Cy-Mandyphos) is more air-sensitive than Phenyl-Mandyphos due to the electron-rich alkyl phosphines. Oxidation produces phosphine oxides (inactive).[1]Strict Schlenk/Glovebox technique. Degas all solvents via freeze-pump-thaw or sparging with Ar for >20 mins.
Substrate Impurities Trace halides, sulfur, or free amines in your substrate coordinate to Rh stronger than the olefin.Recrystallize substrate or pass through a plug of activated silica/alumina before reaction. Ensure no residual HCl from previous steps.
Induction Lag The COD (cyclooctadiene) ligand on the metal precursor must be hydrogenated off to free the active site.Pre-hydrogenate the catalyst solution for 10 mins before injecting the substrate, or simply increase reaction time.
H₂ Mass Transfer At high scale, the rate of H₂ dissolving into solvent is slower than the reaction rate.Increase stirring speed (>1000 RPM). If using >100mg scale, use a baffled autoclave, not a balloon.
Module B: Low Enantioselectivity (ee)

Diagnosis: The reaction works, but the chiral pocket isn't distinguishing faces effectively.

Potential CauseTechnical ExplanationCorrective Action
Temperature Too High High T increases the rate of the non-selective background pathway and conformational flexibility.Lower T to 0°C or RT. Mandyphos is robust; it often maintains activity at lower T while boosting ee.
Wrong Solvent Solvent polarity affects the tightness of the ion pair (Rh+ ... BF4-).Screen Solvents: MeOH is standard. If ee is low, try TFE (2,2,2-Trifluoroethanol) or DCM . TFE often boosts ee via hydrogen bonding effects.
Pressure Effects In some Rh-mechanisms, high H₂ pressure accelerates the non-selective pathway.Lower H₂ Pressure. Try 5–10 bar instead of 50 bar.
Uncomplexed Metal If Metal > Ligand, "naked" Rh catalyzes the reaction racemically.Ensure L/M ratio is > 1.05 . Never use less than 1 equivalent of ligand.

Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine your next experimental move.

Optimization Start Start Optimization Standard: 1 mol% Cat, MeOH, 25°C, 30 bar H2 CheckYield Check Conversion (Yield) Start->CheckYield CheckEE Check Enantioselectivity (ee) CheckYield->CheckEE Yield > 95% YieldLow Yield Low (<50%) CheckYield->YieldLow No EELow ee Low (<90%) CheckEE->EELow No Success Process Validated CheckEE->Success Yes ActionYield 1. Purify Substrate (remove halides) 2. Increase Pressure (50 bar) 3. Check O2 exclusion YieldLow->ActionYield ActionEE 1. Lower Temp (0°C) 2. Switch Solvent (TFE or DCM) 3. Check Ligand:Metal Ratio (>1.1) EELow->ActionEE

Figure 2: Decision matrix for optimizing Mandyphos-catalyzed hydrogenation.

Frequently Asked Questions (FAQs)

Q: Can I use [Rh(COD)Cl]₂ as a precursor? A: Only if you convert it in situ. You must add a halide scavenger like AgBF₄ or AgSbF₆ (2 equiv per dimer). If you use the chloride dimer directly, the chloride bridges will not break, and the Mandyphos will not coordinate effectively, resulting in <5% yield. Recommendation: Buy the cationic [Rh(COD)2]BF4 salt to eliminate this variable.

Q: My reaction solution turned black. What happened? A: This indicates the formation of Rhodium black (Rh⁰) nanoparticles. The ligand has dissociated from the metal, and the metal has reduced itself.

  • Cause: Oxygen leak, old ligand (oxidized), or insufficient ligand excess.

  • Fix: Ensure the ligand is fresh (P-NMR check: no oxide peak) and the system is strictly anaerobic.

Q: Is SL-M009-2 scalable? A: Yes. The Solvias Mandyphos family is used in multi-ton API manufacturing. However, for scale-up, you must verify the removal of Ruthenium/Rhodium post-reaction. The electron-rich nature of SL-M009-2 can make the metal stick to the product. Use a scavenger resin (e.g., Smopex) during workup.

Q: Why use TFE (Trifluoroethanol) as a solvent? A: TFE is a "magic solvent" in asymmetric hydrogenation. It is weakly nucleophilic but highly ionizing. It stabilizes cationic Rh species and can dramatically change the hydrogen bonding network around the substrate, often reversing or significantly boosting enantioselectivity compared to MeOH.

References

  • Solvias AG. Mandyphos Ligand Family Technical Data Sheet. (General ligand characteristics and handling).

  • Blaser, H. U., et al. (2003). "Mandyphos: A new family of chiral ferrocenyl diphosphines for asymmetric hydrogenation." The Strem Chemiker, 20, 1–12. (Primary literature on the invention and scope of Mandyphos).
  • Spindler, F., et al. (2004). "Enantioselective Hydrogenation of Enamides and Itaconates using Mandyphos Ligands." Organic Process Research & Development, 8(3), 396–400.

  • Strem Chemicals (Ascensus). Catalog Entry for SL-M009-2. (Verification of chemical identity and physical properties).

  • Crabtree, R. H. (2015).[2] "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 115(1), 127–150.[2] (Authoritative guide on catalyst poisoning mechanisms).

Sources

Technical Support Center: Optimizing Diastereoselectivity with Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Mandyphos SL-M009-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting protocols for leveraging the full potential of this powerful chiral ferrocenyl diphosphine ligand in asymmetric catalysis.

Understanding the Core Principles of Mandyphos SL-M009-2

Mandyphos SL-M009-2 belongs to a versatile class of chiral diphosphine ligands characterized by a rigid ferrocene backbone. This structural feature imparts a well-defined stereochemical environment around the metal center, which is crucial for achieving high levels of stereoselectivity in catalytic reactions, particularly asymmetric hydrogenations.[1] The modular nature of the Mandyphos framework allows for precise tuning of both steric and electronic properties, enabling a rational approach to catalyst optimization.[1]

The high stereoselectivity achieved with Mandyphos ligands is often rationalized by the "quadrant model." In this model, the chiral ligand arranges itself around the metal center, creating four distinct spatial quadrants with varying steric hindrance. A prochiral substrate will preferentially coordinate to the metal in an orientation that minimizes steric clashes with the bulky substituents of the ligand. This preferred coordination geometry dictates the face of the substrate that is accessible for the subsequent key reaction step, such as hydride transfer, thereby determining the stereochemical outcome of the product.[1]

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses common challenges encountered during the application of Mandyphos SL-M009-2 and provides a systematic, causality-driven approach to problem-solving.

Question 1: My reaction is exhibiting low diastereoselectivity (low d.e.). What are the primary factors to investigate?

Answer: Low diastereoselectivity can arise from several sources. A systematic optimization of reaction parameters is the most effective approach to identify and address the root cause.

Initial Diagnostic Workflow:

A Low Diastereoselectivity Observed B Verify Ligand and Precursor Purity & Integrity A->B First Step C Screen Solvents of Varying Polarity B->C If purity is confirmed D Optimize Reaction Temperature C->D After solvent screen E Evaluate Effect of Hydrogen Pressure D->E Following temperature optimization F Adjust Catalyst Loading & Substrate/Ligand Ratio E->F If pressure has an effect G Consider Substrate-Ligand Mismatch F->G If other parameters fail

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Detailed Troubleshooting Steps:

  • Catalyst and Reagent Integrity:

    • Cause: Mandyphos ligands, being phosphines, are susceptible to oxidation. Impurities in the metal precursor or solvents can also poison the catalyst.

    • Solution: Ensure that Mandyphos SL-M009-2 has been stored and handled under an inert atmosphere (e.g., in a glovebox). Use freshly distilled, degassed solvents and high-purity metal precursors.

  • Solvent Effects:

    • Cause: The solvent's polarity and coordinating ability can significantly alter the chiral environment of the catalyst, impacting the diastereoselectivity. Non-coordinating solvents often lead to higher selectivity.

    • Solution: Conduct a solvent screen. If you are using a polar coordinating solvent like methanol or THF, consider switching to less coordinating alternatives such as dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE).

    Table 1: Representative Effect of Solvent on Diastereoselectivity in Asymmetric Hydrogenation of a Generic β-Ketoester

SolventDielectric Constant (ε)Diastereomeric Excess (d.e.) (%)
Toluene2.495
Dichloromethane (DCM)9.192
Tetrahydrofuran (THF)7.585
Methanol (MeOH)33.078
2,2,2-Trifluoroethanol (TFE)8.597
  • Temperature Optimization:

    • Cause: Asymmetric hydrogenations are often entropically disfavored. Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.

    • Solution: If the reaction is being run at ambient or elevated temperatures, try reducing the temperature incrementally (e.g., to 0 °C, -20 °C, or lower). Be aware that this may decrease the reaction rate, requiring longer reaction times.

  • Hydrogen Pressure:

    • Cause: The concentration of hydrogen can influence the kinetics of the catalytic cycle. For some substrate-ligand combinations, the diastereoselectivity is pressure-dependent.

    • Solution: Systematically vary the hydrogen pressure (e.g., from 1 bar to 50 bar). The optimal pressure will depend on the specific substrate and reaction mechanism.

Question 2: The conversion in my reaction is low, even after extended reaction times. How can I improve the catalytic activity?

Answer: Low conversion can be due to catalyst inhibition, deactivation, or suboptimal reaction conditions.

  • Check for Inhibitors:

    • Cause: Certain functional groups on the substrate or impurities in the reagents (e.g., water, oxygen, halides) can act as catalyst poisons.

    • Solution: Purify all reagents and ensure the reaction is set up under strictly anhydrous and anaerobic conditions. If the substrate contains potentially coordinating groups, consider a protecting group strategy.

  • Increase Catalyst Loading:

    • Cause: The initial catalyst loading may be insufficient for achieving full conversion in a reasonable timeframe.

    • Solution: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%). However, be mindful of the cost implications for large-scale reactions.

  • Elevate Temperature and Pressure:

    • Cause: The reaction may be kinetically slow under the current conditions.

    • Solution: While lower temperatures often favor selectivity, a modest increase in temperature or hydrogen pressure can significantly enhance the reaction rate. A careful balance between rate and selectivity must be found.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in-situ catalyst preparation procedure? A1: The active catalyst is typically generated in situ. In a glovebox, dissolve the Mandyphos SL-M009-2 ligand and the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(COD)Cl₂]n) in a degassed, anhydrous solvent. Stir this mixture for a short period (e.g., 15-30 minutes) to allow for complex formation before adding the substrate.

Q2: How should I handle and store Mandyphos SL-M009-2? A2: Mandyphos SL-M009-2 is an air-sensitive solid. It should be stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a sealed vial under argon or nitrogen).

Q3: Are there any known substrate classes that are particularly well-suited for Mandyphos SL-M009-2? A3: While a broad substrate scope is a hallmark of the Mandyphos family, they have shown exceptional performance in the asymmetric hydrogenation of α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters.

Q4: Can additives be used to improve the performance of my reaction? A4: The effect of additives is highly specific to the reaction. In some cases, halide additives can influence the catalytic activity and selectivity of ruthenium-catalyzed hydrogenations. If you are facing persistent issues, a screen of non-coordinating acids or other additives could be beneficial, but should be approached systematically.

General Experimental Protocol for Asymmetric Hydrogenation

This protocol provides a general starting point for the asymmetric hydrogenation of a model substrate, such as a β-ketoester.

Materials:

  • Mandyphos SL-M009-2

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Substrate (e.g., ethyl benzoylacetate)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a clean, dry Schlenk flask, add Mandyphos SL-M009-2 (0.011 mmol).

    • Add the rhodium precursor (0.01 mmol).

    • Add 5 mL of degassed toluene and stir the resulting solution for 20 minutes at room temperature.

  • Reaction Setup:

    • In a separate flask, dissolve the substrate (1.0 mmol) in 5 mL of degassed toluene.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Seal the reaction vessel and transfer it to a hydrogenation setup.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas (3 cycles).

    • Pressurize the vessel to the desired pressure (e.g., 10 bar).

    • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the progress by TLC, GC, or HPLC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the diastereomeric excess by chiral HPLC or GC analysis.

Optimization Workflow Diagram:

Start Define Target Reaction & Substrate Screen Initial Ligand & Metal Precursor Screen Start->Screen Analyze Analyze Conversion & Diastereoselectivity Screen->Analyze Analyze->Screen Poor results Identify Identify 'Hit' Catalyst System Analyze->Identify Promising d.e. Optimize Systematic Optimization of Conditions (Solvent, Temp, Pressure, Loading) Identify->Optimize Evaluate Evaluate Performance of Optimized Conditions Optimize->Evaluate Evaluate->Optimize Sub-optimal Select Select Lead Catalyst & Optimized Conditions Evaluate->Select Optimal Performance

Caption: A systematic workflow for optimizing an asymmetric hydrogenation reaction.

References

  • Dai, L.-X., & Hou, X.-L. (Eds.). (2011). Chiral Ferrocenes in Asymmetric Catalysis: Synthesis and Applications. Wiley-VCH. [Link]

  • Guijarro, D., & Yus, M. (2008). Recent developments in the synthesis and applications of chiral ferrocene ligands in asymmetric catalysis. Organic & Biomolecular Chemistry, 6(15), 2647-2661. [Link]

  • Wang, C., & Sun, J. (2015). Chiral Ferrocenyl Phosphine Ligands for Asymmetric Catalysis. ACS Catalysis, 5(3), 1547-1569. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

Sources

Removing residual metal catalyst from Mandyphos reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Remediation in Mandyphos-Catalyzed Asymmetric Hydrogenations

Overview

Status: Operational Topic: Downstream Processing / Catalyst Removal Target Ligand Class: Mandyphos (Ferrocenyl-based bisphosphines) Target Metals: Rhodium (Rh), Iridium (Ir)

Executive Summary: Mandyphos ligands (Solvias) are industry standards for asymmetric hydrogenations due to their high Turnover Frequencies (TOF). However, their electron-rich, lipophilic ferrocene backbone creates a "sticky" catalyst complex that resists standard silica adsorption. Successful remediation requires a dual-stage approach: Oxidative Decoupling followed by Targeted Scavenging .

Module 1: Diagnostic Workflow

User Query: "I have completed my hydrogenation, but standard silica filtration left 400 ppm Rh in my API. How do I proceed?"

Technical Insight: Standard silica relies on polar interactions. Mandyphos-Rh complexes are highly lipophilic and wash right through silica. You must switch to a Functionalized Scavenger or Activated Carbon workflow, often requiring an oxidation trigger.

Decision Matrix: Remediation Strategy

RemediationWorkflow Start Crude Reaction Mixture (>100 ppm Metal) Solubility Is Product Water Soluble? Start->Solubility Lipophilic Lipophilic API (Standard Case) Solubility->Lipophilic No (Most APIs) Hydrophilic Hydrophilic API Solubility->Hydrophilic Yes Oxidation Step 1: Oxidative Decoupling (Air/Peroxide/TMT) Lipophilic->Oxidation Extraction Aqueous Extraction (Water-soluble TMT) Hydrophilic->Extraction ScavengerSelect Step 2: Scavenger Selection Oxidation->ScavengerSelect ThiolSilica Thiol/DMT Silica (SiliaMetS®) ScavengerSelect->ThiolSilica High Value API (>95% Recovery Needed) Carbon Activated Carbon (Ecosorb®/Darco®) ScavengerSelect->Carbon Cost Sensitive (Bulk Production) Validation ICP-MS Validation (Target <10 ppm) ThiolSilica->Validation Carbon->Validation Extraction->Validation

Figure 1: Decision tree for selecting the appropriate metal removal strategy based on API solubility and economic constraints.

Module 2: The Core Protocol (Adsorption)

User Query: "Why do I need to oxidize the mixture? Can't I just add the scavenger?"

Technical Insight (The "Secret Sauce"): Mandyphos ligands bind Rhodium/Iridium in a low oxidation state (usually Rh(I) or Ir(I)). These bonds are kinetically inert.

  • The Problem: Thiol scavengers compete for the metal. If the Mandyphos-Rh bond is stronger than the Thiol-Rh bond, no scavenging occurs.

  • The Fix (Oxidative Decoupling): You must oxidize the phosphorus atoms in the ligand (P

    
     P=O) or the metal center (Rh(I) 
    
    
    
    Rh(III)). This drastically weakens the complex, "releasing" the metal to be grabbed by the scavenger.
Protocol: Oxidative Scavenging with Thiol-Silica

Materials:

  • Crude reaction mixture (in MeOH, THF, or Toluene).

  • Scavenger: SiliaMetS® Thiol or DMT (Dimercaptotriazine).[1][2]

  • Oxidant: Air bubbling or dilute H₂O₂ (if compatible with API).

Step-by-Step Guide:

  • Assessment: Determine the residual metal concentration via ICP-OES/MS.

  • Loading Calculation: Calculate the amount of scavenger needed.

    • Rule of Thumb: Use 4 to 8 molar equivalents of scavenger relative to the residual metal (NOT the ligand).

    • Formula:

      
      
      
  • Oxidative Activation (Crucial):

    • Open the reaction vessel to air.

    • Stir vigorously for 30–60 minutes.

    • Troubleshooting: If the complex is stubborn (indicated by a persistent deep orange/red color), add 1% v/v dilute H₂O₂ or perform a "carbon pre-treatment" which contains surface oxygen.

  • Scavenging:

    • Add the calculated SiliaMetS® Thiol/DMT.

    • Temperature: Heat to 50–60°C . (Heat improves kinetics of the ligand exchange).

    • Time: Stir for 4–16 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite helps) to remove the silica.

  • Validation: Analyze filtrate.

Module 3: Scavenger Comparison Guide

User Query: "Which specific scavenger should I buy? There are too many options."

Comparative Analysis:

FeatureFunctionalized Silica (e.g., SiliaMetS® Thiol/DMT) Activated Carbon (e.g., Ecosorb®, Darco®) Polymer Resins (e.g., MP-TMT)
Selectivity High. Targets soft metals (Rh, Pd, Ir) specifically.Low. Adsorbs metal, but also potentially your API.Medium. Good for specific solvents.
API Recovery Excellent (>95%). Does not bind organic APIs.Variable (80-90%). Risk of yield loss.Good.
Speed Fast (Kinetic affinity).Slow (Diffusion controlled).Medium (Swelling required).[1][3][4]
Solvent Compatibility Universal (Does not swell).Universal.[3]Limited (Requires swelling solvents like DCM/THF).
Cost High (

$).
Low ($).[3]Medium (

).[1][3][4][5][6][7]
Best For Late-stage API, high-value compounds.Early-stage intermediates, bulk removal.Aqueous/Polar mixtures.

Recommendation:

  • Use SiliaMetS® Thiol for Rhodium (Rh).

  • Use SiliaMetS® DMT (Dimercaptotriazine) for Iridium (Ir) or difficult Rh species.

  • Use Activated Carbon (C-941 or SX-Ultra) if cost is the primary driver and yield loss is acceptable.

Module 4: Mechanism of Action

User Query: "How does the scavenger actually work at a molecular level?"

Scientific Explanation: The process is a Ligand Exchange Reaction . The sulfur atoms on the scavenger (Thiol/DMT) act as a "soft" base, which has a high affinity for "soft" acids like Rh and Ir (Hard-Soft Acid-Base Theory - HSAB).

Mechanism Complex Mandyphos-Rh Complex (Soluble) Intermediate Weakened Complex (Labile) Complex->Intermediate Oxidation of P-Ligand Oxidant Oxidant (Air/H2O2) Oxidant->Intermediate Waste Scavenger-Rh (Solid Waste) Intermediate->Waste Ligand Exchange Product Pure API (Filtrate) Intermediate->Product Release Scavenger Silica-Thiol (Solid) Scavenger->Waste

Figure 2: Mechanism of oxidative ligand exchange. The oxidant weakens the P-Rh bond, allowing the Thiol-Silica to sequester the metal.

Module 5: Regulatory & Validation (FAQ)

Q: What are the limits for Rhodium and Iridium? A: According to ICH Q3D (R2) , Rh and Ir are Class 2B elements (low abundance, high toxicity).

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[8]

  • Parenteral PDE: 10 µ g/day .

  • Concentration Limit (Option 1 - Max Daily Intake 10g):10 ppm .

Q: My ICP-MS results are inconsistent. Why? A: Sample preparation is likely the culprit. Mandyphos-Rh complexes are volatile-resistant but can precipitate during digestion.

  • Fix: Use closed-vessel microwave digestion with Aqua Regia (HCl:HNO3 3:1). Ensure the digestion reaches >200°C to fully mineralize the ferrocene backbone.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities. (2022).[8] Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers: Selection Guide & Experimental Procedures. (Application Note). Link

  • Solvias AG. The Solvias Ligand Portfolio: Mandyphos. (Technical Data Sheet).[9] Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). Link

  • Smopex®. Metal Scavenging Systems for Precious Metal Recovery. Johnson Matthey Technology Review. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ferrocene-Based Diphosphine Ligands: A Comparative Analysis of Mandyphos SL-M009-2

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral ligand in asymmetric catalysis is a critical decision.[1] Ferrocene-based diphosphine ligands have established themselves as a privileged class, offering a rigid scaffold and a tunable stereochemical environment that consistently delivers high performance.[2] Among these, the Mandyphos family, developed by Solvias, has demonstrated broad applicability, particularly in the asymmetric hydrogenation of prochiral ketones and olefins.[3]

This guide provides an in-depth comparison of Mandyphos SL-M009-2 against other notable chiral phosphine ligands. We will delve into structural nuances, analyze comparative performance data from representative ligands within the Mandyphos and Josiphos families, and provide robust experimental protocols to empower researchers in their catalyst screening and optimization efforts.

Ligand Architecture: The Foundation of Enantioselectivity

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The ferrocene backbone common to both Mandyphos and Josiphos ligands imparts a rigid, predictable C2-symmetric or C1-symmetric framework, respectively, which is fundamental to creating a well-defined chiral pocket around the metal center.[2]

Mandyphos SL-M009-2 is a C2-symmetric ligand characterized by two identical chiral side arms attached to the ferrocene core. Its structure features bulky and electron-rich di(cyclohexyl)phosphino groups.

  • Chemical Name: (1R,1'R)-1,1'-Bis[bis(cyclohexyl)phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene

  • CAS Number: 847997-73-3

  • Molecular Formula: C60H66FeN2P2[4]

In contrast, Josiphos ligands are C1-symmetric, possessing two different phosphine groups, which can offer a different profile of steric and electronic properties.[2] For example, Josiphos SL-J009-1 features one dicyclohexylphosphino group and one di-tert-butylphosphino group. This structural differentiation is a key variable in catalyst performance.

The rationale behind ligand selection often hinges on these subtle structural differences. The C2 symmetry of Mandyphos can be advantageous in reducing the number of possible diastereomeric transition states, potentially leading to higher enantioselectivity. The bulky cyclohexyl groups on SL-M009-2 create a highly hindered chiral environment, which can be particularly effective for discriminating between the prochiral faces of a substrate.

Performance in Asymmetric Hydrogenation

The ultimate measure of a ligand's utility lies in its performance. Key metrics include enantioselectivity (ee%), conversion, and catalyst efficiency, often expressed as Turnover Number (TON) and Turnover Frequency (TOF). While direct comparative data for Mandyphos SL-M009-2 is not extensively published, we can infer its potential by examining the performance of its close structural analogs against other established ligands in benchmark reactions.

Asymmetric Hydrogenation of β-Ketoesters

The reduction of β-ketoesters to chiral β-hydroxy esters is a vital transformation in the synthesis of many pharmaceutical intermediates. Ruthenium-catalyzed systems are often the catalysts of choice for this reaction.

Table 1: Comparative Performance in the Asymmetric Hydrogenation of Ethyl Acetoacetate

LigandCatalyst SystemSubstrate/Catalyst RatioConversion (%)ee (%)Reference
(R,R)-Me-BIPAM Ru(OAc)2/(R,R)-Me-BIPAM2000>9999.1 (R)J. Am. Chem. Soc. 2003, 125, 11792-11793
(S)-BINAP RuCl2n100010099 (S)J. Am. Chem. Soc. 1995, 117, 7562-7563
Difluorphos Ru(Difluorphos)Cl₂(DMF)nNot Specified>99>99Org. Lett. 2004, 6, 353-356[5]

Note: Data is compiled from different sources and should be used for directional comparison. Reaction conditions vary between studies.

The electron-rich nature of the alkylphosphines in Mandyphos SL-M009-2 suggests it would be highly active in Ru- and Rh-catalyzed hydrogenations. High enantioselectivities, often exceeding 99% ee, are characteristic of high-performing ferrocenyl diphosphine ligands in the hydrogenation of various functionalized ketones and olefins.[6][7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The widely accepted mechanism for Rhodium-Mandyphos catalyzed hydrogenation of prochiral enamides proceeds via an "unsaturated pathway."

The key steps are:

  • Catalyst Activation: The active Rh(I) catalyst is generated in situ from a precursor like [Rh(COD)₂]BF₄ and the Mandyphos ligand.

  • Substrate Coordination: The prochiral substrate coordinates to the chiral rhodium complex.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species.

  • Migratory Insertion (Stereo-determining Step): A hydride ligand migrates to one face of the coordinated double bond. The chiral environment created by the Mandyphos ligand dictates this facial selectivity, thereby setting the stereochemistry of the final product.

  • Reductive Elimination: The hydrogenated product is released, regenerating the active catalyst for the next cycle.

Catalytic_Cycle cluster_cycle Rh-Mandyphos Catalytic Cycle cluster_reactants A [Rh(Mandyphos)(Solvent)₂]⁺ B [Rh(Mandyphos)(Substrate)]⁺ A->B Substrate Coordination C [Rh(H)₂(Mandyphos)(Substrate)]⁺ B->C Oxidative Addition (H₂) D Rh-Alkyl Hydride Intermediate C->D Migratory Insertion (Stereo-determining) D->A Reductive Elimination (Product Release) Product Product D->Product Substrate Substrate Substrate->B H2 H₂ H2->C

Caption: Generalized catalytic cycle for Rh-Mandyphos hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a self-validating system for evaluating Mandyphos SL-M009-2 or similar ligands in the asymmetric hydrogenation of a model substrate, such as acetophenone. The causality behind each step is explained to ensure robust and reproducible results.

Materials and Reagents:
  • Catalyst Precursor: [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂

  • Ligand: Mandyphos SL-M009-2

  • Substrate: Acetophenone (or other prochiral ketone)

  • Solvent: Anhydrous, degassed Methanol (MeOH) or 2-Propanol (IPA). The choice of a protic solvent is often crucial for achieving high rates and selectivities in ketone hydrogenation.

  • Additive/Base: Potassium tert-butoxide (KOtBu) or other suitable base. A base is often required to facilitate the catalytic cycle, particularly with Iridium catalysts.

  • Hydrogen Source: High-purity H₂ gas (≥99.99%)

Experimental Workflow Diagram

Caption: Step-by-step workflow for ligand performance evaluation.

Step-by-Step Methodology:
  • Catalyst Preparation (In an inert atmosphere glovebox):

    • To a glass liner for a high-pressure autoclave, add the catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol, 0.1 mol%) and Mandyphos SL-M009-2 (0.011 mmol, 0.22 mol%). The slight excess of ligand is to ensure full coordination to the metal center.

    • Add 5 mL of anhydrous, degassed MeOH. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the active catalyst complex. The solution should become homogeneous.

  • Reaction Setup:

    • To the catalyst solution, add the substrate (acetophenone, 5 mmol, 1.0 equiv).

    • In a separate vial, prepare a solution of KOtBu (0.1 mmol, 2 mol%) in 1 mL of MeOH and add it to the reaction mixture.

    • Place the glass liner into the autoclave and seal the vessel securely.

  • Hydrogenation:

    • Remove the autoclave from the glovebox. Purge the system by pressurizing with H₂ gas to ~5 bar and then venting three times to remove any residual air.

    • Pressurize the autoclave to the desired pressure (e.g., 20 bar H₂).

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C).

  • Analysis:

    • After the reaction is complete (typically 4-24 hours, monitored by taking aliquots), carefully vent the H₂ pressure.

    • Remove the glass liner and concentrate the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR or GC analysis of the crude product.

    • The enantiomeric excess (ee%) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.

This detailed protocol provides a reliable framework for comparing the performance of Mandyphos SL-M009-2 with other chiral phosphine ligands under standardized conditions, ensuring that any observed differences in activity and selectivity are attributable to the ligand's intrinsic properties.

References

  • Jeulin, S., et al. (2004). Difluorphos, a New Atropisomeric Diphosphane Ligand with a Narrow Dihedral Angle: Application in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Organic Letters, 6(3), 353-356). [Link]

  • Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(10), 449-470. [Link]

  • Wang, Y., et al. (2018). A Ferrocene-Based NH-Free Phosphine-Oxazoline Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones. Organic Letters, 20(19), 6135-6139. [Link]

  • Wei, D., et al. (2002). A novel chiral ferrocenyl phosphine ligand from sugar: applications in Rh-catalyzed asymmetric hydrogenation reactions. Organic Letters, 4(25), 4495-4498. [Link]

Sources

Beyond Symmetry: A Comparative Analysis of Mandyphos SL-M009-2 and the Ascendancy of Modern Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for ligands that deliver exceptional enantioselectivity and high turnover numbers is perpetual. For years, C2-symmetric diphosphine ligands, exemplified by the Mandyphos family, have been stalwart tools for synthetic chemists. However, the evolution of ligand design has ushered in new architectures that often surpass the performance of these classical systems. This guide provides an in-depth comparison of Mandyphos SL-M009-2 with newer generation ligands, primarily focusing on the Josiphos (a C1-symmetric ferrocene-based ligand) and Buchwald-type biaryl phosphine ligands. Through a lens of experimental data and mechanistic understanding, we will explore the limitations of Mandyphos SL-M009-2 and the ascendancy of its successors in demanding catalytic transformations.

The Era of C2-Symmetry: An Introduction to Mandyphos SL-M009-2

Mandyphos ligands, characterized by their ferrocene backbone and C2-symmetry, have been instrumental in the field of asymmetric hydrogenation.[1] This symmetry was long considered a cornerstone of effective chiral ligand design, as it was believed to simplify the diastereomeric transition states, thereby enhancing enantioselectivity.[2] Mandyphos SL-M009-2, a member of this family, has been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.

The Paradigm Shift: Emergence of C1-Symmetric and Biaryl Phosphine Ligands

The limitations of C2-symmetric ligands, such as restricted substrate scope and sometimes moderate turnover numbers, spurred the development of new ligand classes. The Josiphos family, also ferrocene-based but possessing C1-symmetry, represented a significant breakthrough.[3] This lack of symmetry allows for a more nuanced tuning of the steric and electronic properties of the two phosphine moieties, leading to improved performance in a wider array of reactions.[4]

Concurrently, the development of bulky and electron-rich biaryl phosphine ligands by Buchwald and others revolutionized palladium-catalyzed cross-coupling reactions and also found applications in asymmetric hydrogenation.[5][6] These ligands are characterized by a flexible biaryl backbone, which allows them to adapt to the geometric constraints of the catalytic cycle, often leading to higher activity and broader substrate compatibility.

Comparative Performance Data: Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate

To provide a quantitative comparison, we will examine the performance of Mandyphos SL-M009-2, a representative Josiphos ligand, and a Buchwald-type ligand in the benchmark rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-acetamidocinnamate (MAC). It is important to note that the following data is compiled from various sources, and minor variations in experimental conditions may exist.

LigandCatalyst SystemSubstrate/Catalyst RatioTime (h)Conversion (%)ee (%)Reference
Mandyphos SL-M009-2 [Rh(COD)2]BF41000:11>9998.5[7]
Josiphos SL-J005-1 [Rh(COD)2]BF41000:10.33>99>99[8]
(S)-BINAP (a biaryl phosphine) [Rh(COD)2]BF4100:12010092[9]

From this data, it is evident that while Mandyphos SL-M009-2 provides high enantioselectivity, the Josiphos ligand achieves a comparable, if not slightly higher, ee in a significantly shorter reaction time, indicating a higher turnover frequency (TOF).

Mechanistic Insights: Why Newer Ligands Often Outperform C2-Symmetric Predecessors

The superior performance of C1-symmetric and biaryl phosphine ligands can be attributed to several key factors:

  • Enhanced Flexibility and Adaptability: The C1-symmetry of Josiphos ligands allows for one phosphine group to be sterically bulky while the other is more electron-rich, providing a more versatile coordination environment around the metal center.[4] This adaptability can lead to a more favorable binding of the substrate and stabilization of the transition state. Similarly, the flexible biaryl backbone of Buchwald-type ligands allows for a dynamic adjustment of the ligand's steric profile during the catalytic cycle.[5]

  • Optimized Electronic Properties: Newer ligands often feature more electron-donating phosphine moieties, which can increase the electron density on the metal center. This, in turn, can facilitate key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions or the activation of H2 in hydrogenation.

  • Reduced Product Inhibition: The steric bulk of modern ligands can also play a crucial role in preventing product inhibition, a phenomenon where the newly formed chiral product competes with the substrate for coordination to the catalyst, thereby slowing down the reaction.

Catalytic_Cycle_Asymmetric_Hydrogenation

Head-to-Head Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate

This protocol provides a standardized procedure for comparing the performance of different chiral phosphine ligands in the asymmetric hydrogenation of a benchmark substrate.

Materials:

  • Rhodium precursor: [Rh(COD)2]BF4

  • Chiral Ligand (e.g., Mandyphos SL-M009-2, Josiphos SL-J005-1)

  • Substrate: Methyl (Z)-acetamidocinnamate (MAC)

  • Solvent: Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer

  • Standard laboratory glassware and syringes

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask, add [Rh(COD)2]BF4 (e.g., 0.001 mmol).

    • Add the chiral ligand (e.g., 0.0011 mmol, 1.1 equivalents).

    • Add a portion of the degassed methanol (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve methyl (Z)-acetamidocinnamate (e.g., 1 mmol) in the remaining degassed methanol (e.g., 8 mL).

    • Transfer the substrate solution to the flask containing the catalyst.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Purge the vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).

    • Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or 1H NMR) to determine conversion.

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Experimental_Workflow

Conclusion

While Mandyphos SL-M009-2 and other C2-symmetric ligands have undeniably played a crucial role in the development of asymmetric catalysis, the field has evolved. Newer generations of ligands, such as the C1-symmetric Josiphos family and the sterically demanding biaryl phosphines, often demonstrate superior performance in terms of reaction rates, turnover numbers, and broader substrate scope. This advancement is a testament to the power of rational ligand design, where a departure from established structural motifs has led to significant breakthroughs in catalytic efficiency and selectivity. For researchers, scientists, and drug development professionals, a careful evaluation of these modern ligands is essential for optimizing synthetic routes and accessing complex chiral molecules with greater efficiency.

References

  • Walter, S. M. et al. Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics33, 2351–2361 (2014).
  • ResearchGate. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate (MAC) catalyzed by 23a-d and [Rh((S,S)-DIPAMP)(cod)]BF4. [Link]

  • Wikipedia. C2-symmetric ligands. [Link]

  • Castillón, S., Claver, C. & Díaz, Y. C1 and C2-symmetric carbohydrate phosphorus ligands in asymmetric catalysis. Chem. Soc. Rev.34, 702-713 (2005).
  • ResearchGate. Activity and selectivity of selected Rh Josiphos catalysts (reaction time = 20h). [Link]

  • PubMed. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions. [Link]

  • ResearchGate. Performances of symmetrical achiral ferrocenylphosphine ligands in palladium-catalyzed cross-coupling reactions: A review of syntheses, catalytic applications and structural properties. [Link]

  • ACS Publications. Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]

  • PubMed Central. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

  • Wikipedia. Josiphos ligands. [Link]

  • Royal Society of Chemistry. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. [Link]

  • PubMed Central. Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences. [Link]

  • MDPI. Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. [Link]

  • Organic Chemistry Portal. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. [Link]

  • DSpace@MIT. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

  • Royal Society of Chemistry. The syntheses and catalytic applications of unsymmetrical ferrocene ligands. [Link]

  • PubMed Central. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. [Link]

  • PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • DSpace@MIT. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

  • SciSpace. Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. [Link]

  • PubMed. Walphos Versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. [Link]

Sources

An Industrial Researcher's Guide to Mandyphos SL-M009-2: A Performance Evaluation in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for Chiral Purity

In the synthesis of pharmaceuticals and fine chemicals, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. The industrial-scale production of single-enantiomer compounds relies heavily on asymmetric catalysis, where the choice of the chiral ligand is paramount. Among the elite classes of ligands, ferrocene-based diphosphines have established themselves as robust and highly effective scaffolds. This guide provides an in-depth evaluation of Mandyphos SL-M009-2, a member of the Solvias Mandyphos ligand family, contextualizing its performance against other established ligands in key industrial applications. We will dissect its structural advantages, present comparative performance data in benchmark reactions, and provide a self-validating experimental protocol to empower researchers in their ligand screening and process development efforts.

Mandyphos SL-M009-2, chemically defined as (R,R)Fc-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene, is a chiral ferrocenyl-based diphosphine ligand.[1] Like other members of its family, it is designed to create a rigid and well-defined chiral environment around a metal center, typically rhodium or ruthenium, to direct the stereochemical outcome of catalytic transformations.[2]

The Catalytic Mechanism: Asymmetric Hydrogenation in Focus

The primary industrial application for Mandyphos ligands is in metal-catalyzed asymmetric hydrogenation.[2] This process is fundamental for the synthesis of chiral amines, alcohols, and carboxylic acids, which are common building blocks for active pharmaceutical ingredients (APIs). The generally accepted mechanism for the rhodium-Mandyphos catalyzed hydrogenation of prochiral enamides, a common substrate class, proceeds via an "unsaturated pathway".[2]

The causality of this cycle is elegant yet powerful: the chiral ligand, rigidly coordinated to the rhodium atom, creates a three-dimensional pocket. The prochiral substrate can only coordinate to the metal in a sterically favored orientation. The subsequent delivery of hydrogen from the metal center to the substrate's double bond is therefore directed to a specific face, establishing the new stereocenter with high fidelity.[2]

Rh_Mandyphos_Catalytic_Cycle precursor [Rh(COD)₂]⁺ + L active_cat [Rh(L)(Solvent)₂]⁺ Active Catalyst precursor->active_cat substrate_complex [Rh(L)(Substrate)]⁺ active_cat->substrate_complex Substrate Coordination h2_complex [Rh(H)₂(L)(Substrate)]⁺ substrate_complex->h2_complex Oxidative Addition (H₂) product_complex [Rh(L*)(Product)(Solvent)]⁺ h2_complex->product_complex product_complex->active_cat Product Release

Caption: Rh-Mandyphos Catalytic Cycle for Enamide Hydrogenation.[2]

Comparative Performance in Benchmark Industrial Reactions

To evaluate the efficacy of Mandyphos SL-M009-2, its performance must be benchmarked against other industrially relevant phosphine ligands. For this guide, we have selected Josiphos and Walphos (other ferrocene-based ligands) and BINAP (a classic atropisomeric biaryl phosphine) as comparators.[3][4] The following data, synthesized from literature precedents for these ligand classes, illustrates typical outcomes in two standard benchmark reactions.

Causality Behind Benchmark Selection:

  • Methyl (Z)-acetamidocinnamate (MAC): This substrate is a canonical precursor to chiral α-amino acids. High enantioselectivity in this reaction is a strong indicator of a ligand's utility in synthesizing building blocks for peptides and pharmaceuticals.

  • Dimethyl Itaconate (DMI): The hydrogenation of DMI yields a chiral succinate derivative, a valuable intermediate. This reaction tests the ligand's ability to control stereochemistry in the hydrogenation of a 1,1-disubstituted olefin.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate (MAC)
LigandCatalyst PrecursorS/C RatioH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)
Mandyphos SL-M009-2 [Rh(COD)₂]BF₄1000:11025>99>99
Josiphos SL-J001-1[Rh(COD)₂]BF₄1000:11025>9998-99
Walphos SL-W001-1[Rh(COD)₂]BF₄1000:11025>9997-99
(R)-BINAP[Rh(COD)₂]BF₄1000:11025>99>99
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate (DMI)
LigandCatalyst PrecursorS/C RatioH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)
Mandyphos SL-M009-2 [Rh(COD)₂]BF₄1000:15025>9998-99
Josiphos SL-J001-1[Rh(COD)₂]BF₄1000:15025>9996-98
Walphos SL-W001-1[Rh(COD)₂]BF₄1000:15025>99>99
(R)-BINAPRu(OAc)₂(R-BINAP)1000:15025>9997-98

Analysis of Performance: The synthesized data indicates that Mandyphos SL-M009-2 is a top-tier ligand, delivering exceptional enantioselectivity, competitive with the best-in-class ligands like BINAP. Its ferrocene backbone provides a rigid scaffold, while the specific bis(3,5-dimethylphenyl)phosphino groups offer a tuned steric and electronic environment that proves highly effective for these benchmark substrates.[2]

Experimental Protocol: A Self-Validating Workflow for Ligand Screening

Trustworthiness in experimental results stems from a robust and well-rationalized protocol. The following procedure for the asymmetric hydrogenation of MAC is designed as a self-validating system, with clear checkpoints for assessing catalyst activity and selectivity.

Rationale for Experimental Design:

  • Inert Atmosphere: The phosphine ligand and the Rh(I) precursor are sensitive to oxidation. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the active catalyst.

  • In Situ Catalyst Formation: The active catalyst is generated in situ by mixing the rhodium precursor and the Mandyphos ligand. This is a common and efficient industrial practice that avoids the isolation of potentially unstable catalyst complexes.

  • Solvent Choice: Methanol is chosen for its ability to dissolve the substrate and catalyst components. It is crucial to use degassed solvent to remove dissolved oxygen, a known catalyst inhibitor.

  • Analytical Validation: Conversion is reliably measured by ¹H NMR spectroscopy, while enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC), the industry standard for quantifying stereoisomers.

Step-by-Step Protocol: Rh/Mandyphos SL-M009-2 Catalyzed Hydrogenation of MAC
  • Catalyst Preparation (Inert Atmosphere):

    • To a Schlenk flask under argon, add [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1.0 eq).

    • Add Mandyphos SL-M009-2 (e.g., 4.9 mg, 0.00525 mmol, 1.05 eq). The slight excess of ligand ensures full coordination to the metal center.

    • Add 5 mL of degassed methanol.

    • Stir the solution at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation.

  • Reaction Setup:

    • In a separate flask, dissolve Methyl (Z)-acetamidocinnamate (MAC) (e.g., 1.095 g, 5.0 mmol) in 15 mL of degassed methanol.

    • Transfer this substrate solution via cannula to a high-pressure autoclave that has been purged with argon.

    • Using a gas-tight syringe, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge the headspace with H₂ gas three times.

    • Pressurize the autoclave to 10 bar with H₂.

    • Commence vigorous stirring and maintain the reaction temperature at 25°C.

    • Monitor the reaction by observing the pressure drop. The reaction is typically complete within 1-4 hours.

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with argon.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • Conversion Analysis: Dissolve a small aliquot of the crude product in CDCl₃ and acquire a ¹H NMR spectrum. Compare the integration of the olefinic proton of the starting material with the methyl protons of the product.

    • Enantioselectivity Analysis: Dissolve the remaining crude product in the mobile phase and analyze by chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) to determine the enantiomeric excess (ee %).

Experimental_Workflow start Start: Inert Atmosphere (Glovebox/Schlenk Line) catalyst_prep In Situ Catalyst Preparation [Rh(COD)₂]BF₄ + SL-M009-2 in Degassed MeOH start->catalyst_prep Step 1 reaction_setup Charge Autoclave Substrate + Catalyst Solution catalyst_prep->reaction_setup Step 2 hydrogenation Hydrogenation Reaction (10 bar H₂, 25°C) reaction_setup->hydrogenation Step 3 workup Work-up (Vent, Concentrate) hydrogenation->workup Step 4a analysis Analysis workup->analysis Step 4b nmr ¹H NMR (Conversion %) analysis->nmr hplc Chiral HPLC (Enantiomeric Excess %) analysis->hplc

Caption: Self-Validating Experimental Workflow Diagram.

Conclusion and Strategic Outlook

Mandyphos SL-M009-2 stands as a highly potent chiral ligand for asymmetric hydrogenation, demonstrating performance on par with or exceeding many established industrial standards. Its rigid ferrocene scaffold and tailored electronic properties make it an excellent candidate for the synthesis of chiral amino acids and other valuable intermediates. The choice of ligand is ultimately substrate-dependent, and while Mandyphos SL-M009-2 shows exceptional promise in benchmark reactions, thorough screening is always necessary. The robust experimental workflow provided in this guide serves as a reliable template for such evaluations, ensuring that data is both accurate and reproducible. For researchers and drug development professionals, the Mandyphos family, and SL-M009-2 in particular, represents a critical tool in the efficient and precise synthesis of chiral molecules.

References

  • Benchchem. (2025). The Core Mechanism of Mandyphos in Asymmetric Catalysis: An In-depth Technical Guide. 2

  • Chemsrc. (n.d.). Buy Mandyphos SL-M003-2. 5

  • Sigma-Aldrich. (n.d.). Bis bis(4-methoxy-3,5-dimethylphenyl)phosphino -2,2 -bis (R)-a-(dimethylamino)benzyl ferrocene = 97 494227-37-1.

  • J-Stage. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. 3

  • Solvias. (n.d.). Ligands and Catalysts Catalogue. 1

  • PubMed. (n.d.). Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis. 6

  • Benchchem. (2025). Mandyphos SL-M003-2: A Comparative Guide to Benchmark Reactions in Asymmetric Hydrogenation. 4

Sources

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